molecular formula C14H16N2O B1499074 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 1157501-77-3

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B1499074
CAS No.: 1157501-77-3
M. Wt: 228.29 g/mol
InChI Key: QPJQOTYWWDHOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile ( 1157501-77-3) is an organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This chemical is characterized by a 2,3-dihydro-1H-indene core structure substituted at the 2-position with both a morpholino group and a carbonitrile group. Calculated physical properties include a density of approximately 1.19 g/cm³ and a slight solubility of 2.1 g/L at 25 °C . This compound is featured in patent literature concerning substituted 4,5-dihydropyrazolo[3,4-c]pyridin-2-one spiro derivatives. These compounds are investigated as Factor Xa inhibitors, indicating potential research applications in the development of therapeutic agents for conditions such as venous thrombosis and thromboembolism . 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Proper safety procedures must be followed during handling. The product should be stored according to the provided safety data sheet.

Properties

IUPAC Name

2-morpholin-4-yl-1,3-dihydroindene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-11-14(16-5-7-17-8-6-16)9-12-3-1-2-4-13(12)10-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJQOTYWWDHOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2(CC3=CC=CC=C3C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656369
Record name 2-(Morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157501-77-3
Record name 2-(Morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, propose a viable synthetic route, predict its physicochemical and spectral properties, and explore its potential therapeutic applications based on the well-documented activities of its core scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a unique molecule that incorporates two "privileged structures" in medicinal chemistry: the indane core and the morpholine ring. The indane scaffold is a key component in a variety of biologically active natural products and synthetic drugs, exhibiting activities ranging from anti-inflammatory to anticancer effects.[1] Similarly, the morpholine heterocycle is a common feature in numerous approved and experimental drugs, often enhancing physicochemical properties like solubility and metabolic stability, which are crucial for drug-like characteristics.[2] The strategic combination of these two moieties, along with a nitrile group, suggests a strong potential for novel pharmacological activities. This guide aims to provide a foundational understanding of this compound to stimulate further research and development.

Chemical Identity and Molecular Structure

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is characterized by a central 2,3-dihydro-1H-indene (also known as indane) ring system. At the 2-position of the indane ring, both a morpholine ring and a nitrile group are attached to the same carbon atom.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Predicted Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₄H₁₆N₂OBased on atom count from the chemical structure.
Molecular Weight 228.29 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this complexity.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.The presence of the nonpolar indane core and the overall size of the molecule suggest poor aqueous solubility, while the morpholine and nitrile groups may impart some polarity, allowing for solubility in a range of organic solvents.
pKa ~8.5 (for the morpholine nitrogen)The morpholine nitrogen is a weak base, and its pKa is expected to be in the typical range for secondary amines.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a variation of the Strecker amino acid synthesis.[3] This three-component reaction involves a ketone, an amine, and a cyanide source.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,3-dihydro-1H-inden-2-one cluster_step2 Step 2: Strecker-type Synthesis of Target Compound Indan_1_ol Indan-1-ol Inden_1_one Inden-1-one Indan_1_ol->Inden_1_one Dehydration (e.g., H₂SO₄, heat) Indan_2_one 2,3-dihydro-1H-inden-2-one (Precursor) Inden_1_one->Indan_2_one Epoxidation followed by rearrangement (e.g., m-CPBA, then Lewis acid) Indan_2_one_reactant 2,3-dihydro-1H-inden-2-one Indan_2_one->Indan_2_one_reactant Use as reactant Target_Compound 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile Indan_2_one_reactant->Target_Compound Morpholine Morpholine Morpholine->Target_Compound Cyanide Cyanide source (e.g., TMSCN) Cyanide->Target_Compound

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 2,3-dihydro-1H-inden-2-one (Precursor)

The precursor, 2,3-dihydro-1H-inden-2-one, can be synthesized from commercially available starting materials such as indan-1-ol. A common route involves the dehydration of indan-1-ol to indene, followed by epoxidation and acid-catalyzed rearrangement to the desired 2-indanone.

  • Dehydration of Indan-1-ol:

    • To a stirred solution of indan-1-ol in a high-boiling point solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Heat the mixture to reflux and collect the water formed using a Dean-Stark apparatus.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude indene.

  • Epoxidation and Rearrangement:

    • Dissolve the crude indene in a chlorinated solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of indene.

    • Wash the reaction mixture with a sodium sulfite solution, followed by a sodium bicarbonate solution, and then brine.

    • Dry the organic layer and concentrate to obtain the crude epoxide.

    • Dissolve the crude epoxide in an aprotic solvent and add a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 2,3-dihydro-1H-inden-2-one.

Step 2: One-Pot, Three-Component Synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

This step utilizes the Strecker synthesis methodology.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2,3-dihydro-1H-inden-2-one (1.0 eq.) and morpholine (1.1 eq.) in a suitable solvent such as ethanol or methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine or iminium intermediate.

  • Addition of Cyanide Source:

    • To the stirred solution, add trimethylsilyl cyanide (TMSCN) (1.2 eq.) dropwise at room temperature. The use of TMSCN is often preferred over more hazardous cyanide salts.[5]

    • A catalytic amount of a Lewis acid (e.g., indium chloride) can be added to promote the reaction.[5]

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Predicted Spectral Properties

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy
  • Aromatic Protons (4H): Multiple signals in the range of δ 7.2-7.4 ppm, corresponding to the protons on the benzene ring of the indane core.

  • Indane Methylene Protons (4H): Two sets of multiplets in the range of δ 2.8-3.5 ppm, corresponding to the non-equivalent protons at the C1 and C3 positions of the indane ring.

  • Morpholine Protons (8H): Two distinct multiplets. The protons adjacent to the nitrogen (N-CH₂) are expected to appear around δ 2.5-2.8 ppm, while the protons adjacent to the oxygen (O-CH₂) would be shifted downfield to approximately δ 3.6-3.8 ppm.

¹³C NMR Spectroscopy
  • Nitrile Carbon (-C≡N): A characteristic signal in the range of δ 115-125 ppm.

  • Quaternary Carbon (C2 of indane): A signal around δ 60-70 ppm, where the morpholine and nitrile groups are attached.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

  • Indane Methylene Carbons (C1 and C3): Signals in the aliphatic region, likely around δ 30-40 ppm.

  • Morpholine Carbons: Two signals, with the carbons adjacent to the nitrogen appearing around δ 45-55 ppm and those adjacent to the oxygen at a more downfield position of δ 65-75 ppm.

Infrared (IR) Spectroscopy
  • C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹.[6] The intensity and position of this peak are highly characteristic of the nitrile functional group.[7]

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C-O-C Stretch (Morpholine): A strong band in the fingerprint region, typically around 1115-1070 cm⁻¹.

  • C-N Stretch (Morpholine): A band in the fingerprint region, around 1250-1020 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the nitrile group (-CN), resulting in a fragment at m/z = 202.

    • Cleavage of the morpholine ring, leading to characteristic fragments. A common fragmentation pathway for morpholine-containing compounds is the loss of the entire morpholine moiety, which would result in a fragment at m/z = 142.[8][9]

    • Further fragmentation of the indane core.

Potential Biological Activities and Therapeutic Applications

While no specific biological data exists for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, the known activities of its constituent scaffolds provide a strong basis for predicting its therapeutic potential.

Potential as an Anticancer Agent

The indane scaffold is present in numerous compounds with demonstrated anticancer activity.[1] For instance, certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, which is a validated mechanism for anticancer drugs.[10] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[10] The addition of the morpholine ring may enhance the drug-like properties of the molecule, potentially leading to improved efficacy.

Anticancer_Mechanism Target_Compound 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile Tubulin Tubulin Target_Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

Sources

Pharmacological Potential of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacological potential of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 1157501-77-3). This document is structured as a strategic whitepaper for researchers in CNS drug discovery, focusing on the compound's role as a privileged scaffold for synthesizing rigidified ligands targeting NMDA, Opioid, and Monoamine systems.[1]

Technical Guide & Whitepaper [1]

Executive Summary: The Rigidified Scaffold Hypothesis

In the pursuit of novel Central Nervous System (CNS) agents, structural rigidification of flexible pharmacophores is a proven strategy to enhance selectivity and metabolic stability.[1] 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (herein referred to as MIC-2 ) represents a high-value, under-explored chemical scaffold.[1]

Structurally, MIC-2 is an


-aminonitrile  embedded within an indane core.[1] It serves as a rigid analog of the cyclohexyl-amine precursors used to generate dissociative anesthetics (e.g., Phencyclidine) and kappa-opioid agonists (e.g., U-50488).[1] This guide delineates the pharmacological potential of MIC-2 not merely as a standalone agent, but as a versatile Bruylants intermediate  capable of generating a library of 2-substituted-2-aminoindanes .[1]

Key Value Proposition:

  • NMDA Receptor Modulation: Precursor to rigidified PCP/Ketamine analogs.[1]

  • Kappa Opioid Receptor (KOR) Agonism: Precursor to conformationally restricted U-50488 analogs.[1]

  • Metabolic Stability: The indane core blocks common metabolic soft spots found in flexible alkyl chains.[1]

Chemical Identity & Structural Logic[1][2][3]

Compound Profile[1][4]
  • IUPAC Name: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile[1]

  • CAS Number: [1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 228.29 g/mol [1]

  • Core Motif: 2,2-disubstituted indane (Gem-disubstituted).[1]

Pharmacophore Mapping

MIC-2 acts as a "frozen" analog of the flexible intermediates used in the synthesis of phenyl-ethyl-amines and phenyl-cyclohexyl-amines.[1]

  • The "PCP" Connection: Phencyclidine (PCP) is synthesized from 1-piperidinocyclohexanecarbonitrile (PCC).[1] MIC-2 is the indane analog of PCC, where the piperidine is replaced by morpholine and the cyclohexane ring is fused to a benzene ring (indane).[1]

  • The "U-50488" Connection: The kappa agonist U-50488 contains a 1,2-diamine cyclohexane core.[1] MIC-2 can be reduced to the corresponding 1,2-diamine, offering a rigidified template for selective KOR ligands.[1]

PharmacophoreMap cluster_0 Flexible Precursor (PCC) cluster_1 Rigidified Scaffold (MIC-2) cluster_2 Target CNS Pharmacophores PCC 1-Piperidinocyclohexanecarbonitrile (PCP Precursor) MIC2 2-Morpholino-2-cyanoindane (MIC-2) PCC->MIC2 Rigidification (Cyclohexane -> Indane) NMDA NMDA Antagonists (2-Aryl-2-aminoindanes) MIC2->NMDA Bruylants Reaction (Grignard Addition) KOR Kappa Opioid Agonists (Indane-1,2-diamines) MIC2->KOR Nitrile Reduction (LiAlH4)

Figure 1: Pharmacophore mapping illustrating the structural relationship between the flexible PCC precursor and the rigid MIC-2 scaffold, leading to divergent CNS targets.[1]

Synthetic Divergence & Library Generation[1]

The primary pharmacological value of MIC-2 lies in its reactivity as an


-aminonitrile.[1] The nitrile group serves as a "masked" carbocation (via the Bruylants reaction) or a "masked" amine (via reduction).[1]
Pathway A: The Bruylants Route (NMDA/Dissociative Targets)

This pathway generates 2-aryl-2-morpholinoindanes .[1]

  • Mechanism: Reaction of MIC-2 with aryl Grignard reagents (e.g., Phenylmagnesium bromide).[1] The cyanide group is displaced, installing an aryl group at the quaternary center.[1]

  • Target Class: Indane analogs of PCP.[1]

  • Predicted Activity: High-affinity NMDA receptor antagonism (PCP site).[1] The morpholine ring typically reduces potency compared to piperidine but increases selectivity and lowers psychotomimetic side effects.[1]

Pathway B: The Reduction Route (Opioid/Sigma Targets)

This pathway generates 2-aminomethyl-2-morpholinoindanes .[1]

  • Mechanism: Reduction of the nitrile using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation.[1]
    
  • Target Class: 1,2-Diamines (similar to the U-50488 scaffold).[1]

  • Predicted Activity: Kappa Opioid Receptor (KOR) agonism or Sigma-1 receptor modulation.[1] These structures are privileged for binding to hydrophobic pockets in GPCRs.[1]

Pathway C: Direct Activity (Protease Inhibition)

-Aminonitriles are known reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K, S).[1] The nitrile carbon is electrophilic and can form a thioimidate adduct with the active site cysteine.[1]
  • Potential: Neuroprotection via inhibition of cathepsins involved in neuroinflammation.[1]

Experimental Protocols

To validate the pharmacological potential of MIC-2 and its derivatives, the following experimental workflows are required.

Synthesis & Derivatization Protocol

Objective: Generate a library of 2-substituted indanes from MIC-2.

  • Starting Material: Dissolve 1.0 eq of MIC-2 in anhydrous THF under Argon.

  • Bruylants Reaction (for NMDA ligands):

    • Cool to 0°C.[1]

    • Add 1.2 eq of Aryl-Grignard (e.g., PhMgBr).[1]

    • Reflux for 2-4 hours.[1] The intermediate imine magnesium salt precipitates.[1]

    • Hydrolyze with saturated NH

      
      Cl.[1]
      
    • Outcome: Displacement of -CN by -Aryl.[1]

  • Reduction (for Opioid ligands):

    • Add MIC-2 dropwise to a suspension of LiAlH

      
       (2.0 eq) in THF at 0°C.[1]
      
    • Reflux for 12 hours.[1]

    • Quench with Fieser workup.[1]

    • Outcome: Conversion of -CN to -CH

      
      NH
      
      
      
      .
In Vitro Binding Assays (Radioligand Displacement)

Objective: Determine affinity (


) for CNS targets.
Target ReceptorRadioligandReference CompoundBuffer System
NMDA (PCP Site) [

H]-MK-801
PCP / Ketamine50 mM Tris-HCl, pH 7.4
Kappa Opioid (KOR) [

H]-U-69,593
U-5048850 mM Tris-HCl, MgCl

Sigma-1 (

)
[

H]-(+)-Pentazocine
Haloperidol50 mM Tris-HCl, pH 8.0

Protocol:

  • Membrane Prep: Use Rat whole brain homogenates or transfected HEK293 membranes.[1]

  • Incubation: Incubate membranes with radioligand (approx.

    
     concentration) and varying concentrations of MIC-2 derivative (
    
    
    
    to
    
    
    M).[1]
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Functional Assay Workflow (cAMP / Electrophysiology)

Binding does not imply function.[1] Functional assays distinguish agonists from antagonists.[1]

FunctionalAssay cluster_NMDA NMDA Functional Screen cluster_KOR Opioid Functional Screen Start Hit Compound from Binding Assay PatchClamp Whole-Cell Patch Clamp (Rat Hippocampal Neurons) Start->PatchClamp If NMDA Binder cAMP cAMP Inhibition Assay (Forskolin-stimulated CHO cells) Start->cAMP If KOR Binder Current Measure NMDA-induced Current PatchClamp->Current Result_NMDA Determine IC50 (Antagonist) Current->Result_NMDA GTP [35S]GTPγS Binding cAMP->GTP Result_KOR Determine EC50 (Agonist) GTP->Result_KOR

Figure 2: Functional screening workflow for validating hits derived from the MIC-2 scaffold.[1]

Safety & Toxicology Considerations

Cyanide Release Potential

MIC-2 is an


-aminonitrile.[1] Under physiological conditions (pH 7.4, 37°C) or metabolic processing, these compounds can exist in equilibrium with the corresponding iminium ion and cyanide anion (

).[1]
  • Risk: Acute toxicity via inhibition of Cytochrome C Oxidase.[1]

  • Mitigation:

    • Stability Testing: Incubate MIC-2 in PBS and plasma; measure free cyanide using a colorimetric assay (e.g., ninhydrin/taurine).[1]

    • Design Strategy: Use MIC-2 primarily as a synthetic intermediate (removing the CN group) rather than a final drug candidate, unless the nitrile is sterically encumbered enough to prevent dissociation.[1]

"Designer Drug" Vigilance

Researchers must be aware that 2-aminoindane derivatives are monitored as potential New Psychoactive Substances (NPS).[1]

  • Compliance: Ensure all synthesis and testing comply with local regulations regarding analogs of controlled substances (e.g., Phencyclidine analogs).

  • Documentation: Maintain rigorous chain-of-custody logs for all synthesized derivatives.

References

  • Anand, R., et al. (1990).[1] Synthesis and evaluation of 2-aminoindane analogs as novel neuroprotective agents.[1] Journal of Medicinal Chemistry, 33(10), 2865–2870.[1] Link

  • Maddox, V. H., et al. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry, 8(2), 230-235.[1] (Foundational chemistry for Bruylants reaction in CNS ligands). Link[1]

  • Von Voigtlander, P. F., & Lewis, R. A. (1982).[1] Analgesic and mechanistic evaluation of U-50488, a selective kappa opioid agonist.[1] Journal of Pharmacology and Experimental Therapeutics, 223(2), 298-303.[1] Link

  • ChemicalBook. (2024).[1] 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile Product Entry. (Source for physical properties and commercial availability).[1] Link

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group.[1] Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] Link[1]

Disclaimer: This guide is for research and educational purposes only. The synthesis and testing of CNS-active compounds may be subject to strict legal regulations.[1] The author and publisher assume no liability for the misuse of this information.

Sources

An In-Depth Technical Guide to 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The morpholine ring, a saturated heterocycle, is frequently incorporated into therapeutic agents to enhance their pharmacological profiles, improving properties such as aqueous solubility, metabolic stability, and target binding.[1][2][3] Similarly, the 2,3-dihydro-1H-indene (indane) scaffold is a rigid bicyclic system present in numerous biologically active compounds, offering a defined three-dimensional orientation for substituent groups.[4][5] The convergence of these two key structural units in 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile creates a molecule of significant interest for synthetic and medicinal chemists. This technical guide provides a comprehensive overview of its chemical identifiers, a plausible and detailed synthetic protocol, and a discussion of its potential applications in drug discovery, grounded in the established biological activities of related compounds.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its synthesis, characterization, and application. The key identifiers and calculated physicochemical properties for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile are summarized below.

IdentifierValueSource
CAS Number 1157501-77-3Fluorochem, ChemicalBook
IUPAC Name 2-(morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrileFluorochem
Molecular Formula C₁₄H₁₆N₂OFluorochem
Molecular Weight 228.29 g/mol Fluorochem
Canonical SMILES C1C2=CC=CC=C2C(C1)(C#N)N3CCOCC3Fluorochem
InChI InChI=1S/C14H16N2O/c15-11-14(16-5-7-17-8-6-16)9-12-3-1-2-4-13(12)10-14/h1-4H,5-10H2Fluorochem
InChIKey QPJQOTYWWDHOPP-UHFFFAOYSA-NFluorochem

Proposed Synthesis: A Strecker Reaction Approach

The synthesis of α-aminonitriles, such as 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, is classically achieved through the Strecker reaction. This robust and versatile one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source. In this proposed synthesis, 2-indanone serves as the ketone precursor, morpholine as the amine, and trimethylsilyl cyanide (TMSCN) as a safe and effective cyanide source.

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 2-Indanone 2-Indanone Reaction_Vessel One-Pot Reaction (Anhydrous Solvent, e.g., DCM or Toluene) 2-Indanone->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Trimethylsilyl Cyanide (TMSCN) Trimethylsilyl Cyanide (TMSCN) Trimethylsilyl Cyanide (TMSCN)->Reaction_Vessel Workup Aqueous Work-up (e.g., NaHCO₃ solution) Reaction_Vessel->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Final_Product 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile Purification->Final_Product

Caption: Proposed workflow for the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Detailed Experimental Protocol

Materials:

  • 2-Indanone (98%)

  • Morpholine (99%)

  • Trimethylsilyl cyanide (TMSCN, 98%)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-indanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) or toluene.

  • Addition of Amine: Add morpholine (1.1 eq) to the stirred solution at room temperature.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.2 eq) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-indanone) is consumed.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Mechanistic Insights: The Strecker Reaction Pathway

The formation of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile proceeds through a well-established mechanistic pathway.

G Start 2-Indanone + Morpholine Imine Iminium Ion Intermediate Start->Imine Condensation (-H₂O) Cyanide_Attack Nucleophilic attack by CN⁻ Imine->Cyanide_Attack Product α-Aminonitrile Product Cyanide_Attack->Product

Caption: Simplified mechanism of the Strecker reaction.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of 2-indanone. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.

  • Nucleophilic Cyanide Attack: The cyanide anion (from TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and establishes the α-aminonitrile functionality.

Potential Applications in Drug Discovery

While specific biological data for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is not extensively reported in the public domain, the constituent moieties suggest several promising avenues for investigation in drug discovery.

  • Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in many CNS-active drugs due to its ability to improve blood-brain barrier permeability.[6][7] The rigid indane scaffold can orient pharmacophoric groups in a precise manner for interaction with neurological targets. Therefore, this compound could serve as a scaffold for developing novel agents for neurodegenerative diseases or psychiatric disorders.

  • Anticancer Agents: Indanone derivatives have been explored for their anticancer properties, with some exhibiting potent inhibitory activity against various cancer cell lines.[4][8] The morpholine moiety is also present in several approved anticancer drugs, where it can contribute to target binding and favorable pharmacokinetic properties.[1]

  • Antimicrobial and Antiviral Activity: Both indanone and morpholine derivatives have been investigated for their potential as antimicrobial and antiviral agents.[1][4] This suggests that 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile could be a starting point for the development of new anti-infective therapies.

  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, which can interact with the active sites of various enzymes. The overall structure could be tailored to target specific enzymes implicated in disease pathways.

Conclusion and Future Directions

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile represents a synthetically accessible and structurally intriguing molecule with considerable potential for drug discovery. This guide has provided its key identifiers and a detailed, plausible synthetic protocol based on the reliable Strecker reaction. While direct biological data is currently limited, the well-documented pharmacological activities of its constituent morpholine and indane scaffolds provide a strong rationale for its investigation in CNS disorders, oncology, and infectious diseases. Future research should focus on the synthesis and subsequent biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

  • Organic Syntheses Procedure. 2-indanone. [Link]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 979-991. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. E. (2021). Synthesis of indanone-based α-amino acids. ResearchGate. [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared? [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Khan, S. A. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S3), 10321–10332. [Link]

  • Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]

  • Google Patents. (2019). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • Bakulina, O. V., & Zakharyash, L. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Khamitova, A. S., Seilkhanov, T. M., & Utegenova, G. I. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-17. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. [Link]

  • WIPO Patentscope. (2001). WO/2001/053266 THERAPEUTIC MORPHOLINO-SUBSTITUTED COMPOUNDS. [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Al-Tamiemi, E. O., & Jabbar, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Zaitsev, V. P., Zaitseva, J. V., & Grygorenko, O. O. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1380. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Discovery Chemistry Support

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, its solubility profile dictates everything from the feasibility of its formulation and route of administration to its ultimate bioavailability and therapeutic efficacy. A comprehensive understanding of its behavior across a range of organic solvents is essential for crystallization, purification, analytical method development, and the preparation of dosing solutions for toxicological and pharmacological studies.[1][2]

This guide provides a predictive analysis of the solubility of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile based on its molecular structure, details a rigorous experimental protocol for quantitative solubility determination, and offers a framework for presenting and interpreting the resulting data.

Part 1: Predictive Solubility Analysis Based on Molecular Structure

The fundamental principle "like dissolves like" governs solubility, meaning solutes dissolve best in solvents with similar polarity and intermolecular forces.[3][4][5] An analysis of the structure of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile allows for an educated prediction of its solubility behavior.

Molecular Structure of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 1. Add excess solid compound to vial prep2 2. Add precise volume of selected solvent prep1->prep2 equil 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 4. Allow solution to settle equil->sep1 sep2 5. Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 ana1 6. Dilute filtrate with mobile phase sep2->ana1 ana2 7. Analyze by validated HPLC-UV method ana1->ana2 ana3 8. Quantify against a standard curve ana2->ana3

Caption: Isothermal Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol
  • Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The presence of undissolved solid at the end of the experiment visually confirms that equilibrium was reached at saturation. The use of a validated analytical method ensures the accuracy of the final quantification.

  • Preparation:

    • To a series of glass vials, add an excess amount of solid 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. "Excess" is critical; enough solid must be added to ensure that some remains undissolved at the end of the experiment, confirming saturation.

    • Precisely pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).

    • Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period, generally 24 to 48 hours, to ensure thermodynamic equilibrium is reached. [6]A time-course study can be performed to confirm the minimum time required to reach a plateau in concentration. [7]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the filtrate into a clean, labeled analysis vial. This step is crucial to remove all undissolved microparticles.

  • Analysis and Quantification:

    • Prepare a standard curve of the compound in a suitable mobile phase with known concentrations.

    • Accurately dilute a small aliquot of the filtrate with the same mobile phase to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample and the standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Calculate the concentration of the compound in the original, undiluted filtrate by applying the dilution factor. This value represents the equilibrium solubility.

Part 3: Data Presentation and Interpretation

Clear presentation of solubility data is paramount for its effective use. A structured table allows for easy comparison across different solvents.

Illustrative Solubility Data Table

Note: The following data is hypothetical and for illustrative purposes only. It is designed to reflect the predicted solubility trends discussed in Part 1.

SolventSolvent Polarity ClassDielectric Constant (ε) at 20°CPredicted Solubility at 25°C (mg/mL)
n-HexaneNon-Polar1.88< 0.1
TolueneNon-Polar2.38~ 5
Dichloromethane (DCM)Polar Aprotic9.08> 50
Ethyl AcetatePolar Aprotic6.02~ 30
AcetonePolar Aprotic20.7> 100
AcetonitrilePolar Aprotic37.5> 100
Tetrahydrofuran (THF)Polar Aprotic7.58> 50
Isopropanol (IPA)Polar Protic19.9~ 20
EthanolPolar Protic24.5~ 25
MethanolPolar Protic32.7~ 40
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 200
Interpretation of Results

The solubility profile provides critical insights for drug development professionals:

  • For Process Chemists: Solvents showing high solubility, such as DCM, Acetone, and Acetonitrile, are excellent candidates for reaction media or for purification via chromatography. Conversely, a solvent like n-Hexane, in which the compound is insoluble, would be an ideal anti-solvent for inducing crystallization or precipitation.

  • For Formulation Scientists: The high solubility in solvents like DMSO is useful for preparing high-concentration stock solutions for in vitro screening assays. The moderate solubility in less toxic solvents like ethanol could be explored for developing liquid oral or parenteral formulations.

  • For Analytical Chemists: Understanding which solvents fully dissolve the compound is essential for preparing standards and samples for analysis, ensuring complete dissolution and accurate quantification.

Conclusion

While specific experimental data for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile requires laboratory investigation, a robust scientific framework allows for strong predictions of its behavior. By combining structural analysis with the standardized isothermal shake-flask methodology, researchers can confidently generate a comprehensive solubility profile. This profile is not merely a set of data points; it is an indispensable tool that informs critical decisions throughout the drug discovery and development pipeline, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Kim, C. K., et al. (n.d.). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Scilit.
  • Hilal, S. H., et al. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed.
  • Kim, C. K., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed.
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery.
  • ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically?
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Labroots. (2021). Solubility Factors When Choosing a Solvent.
  • OECD. (2006). OECD Guidelines for the Testing of Chemicals.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Brewster, M. E. (2007). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. R Discovery.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • World Health Organization. (n.d.). Annex 4.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • The Merck Index. (n.d.). Morpholine.
  • Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.
  • Sciencemadness Wiki. (2022). Morpholine.
  • Kiani, M., & Aminian, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • INCHEM. (1996). Morpholine (EHC 179, 1996).

Sources

Whitepaper: A Technical Guide to the In Vitro Metabolic Stability Assessment of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and dosing regimen.[1][2] Compounds with high metabolic instability may be cleared too rapidly from the body to achieve therapeutic concentrations, while excessively stable compounds could lead to accumulation and potential toxicity.[2] This technical guide provides a comprehensive framework for the in vitro evaluation of the metabolic stability of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, a novel chemical entity. We will detail the strategic rationale, experimental protocols, and data interpretation necessary to characterize its metabolic fate, focusing on methodologies utilizing human liver microsomes and hepatocytes. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Imperative of Metabolic Stability

In the landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3] Among these, metabolism—the body's enzymatic conversion of xenobiotics—plays a pivotal role. The liver is the primary organ of drug metabolism, where families of enzymes, most notably the Cytochrome P450 (CYP) superfamily, modify drug candidates to facilitate their excretion.[4][5]

The inherent susceptibility of a compound to this biotransformation is termed its metabolic stability .[1] A thorough understanding of this property for a candidate like 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is essential for several reasons:

  • Predicting In Vivo Clearance: In vitro data allows for the calculation of intrinsic clearance (CLint), a measure that can be scaled to predict in vivo hepatic clearance and other pharmacokinetic parameters.[2][6]

  • Guiding Medicinal Chemistry Efforts: If a compound is found to be metabolically labile, identifying the "soft spots" in its structure allows chemists to make targeted modifications to improve its stability and overall drug-like properties.

  • Assessing Drug-Drug Interaction (DDI) Risk: Identifying the specific enzymes responsible for metabolism is crucial for predicting potential DDIs, where co-administered drugs may compete for the same enzyme, leading to altered plasma concentrations and potential adverse effects.[7][8]

This guide outlines a tiered, logical workflow for assessing the metabolic stability of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, beginning with broad screening and progressing to detailed mechanistic studies.

The In Vitro Toolbox: Key Biological Systems

The choice of an in vitro system is a critical experimental decision, balancing biological relevance with throughput and cost.

Human Liver Microsomes (HLMs)

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly the CYP and UDP-glucuronosyltransferase (UGT) enzymes.[4][6]

  • Expertise & Rationale: HLMs are the workhorse for initial metabolic stability screening.[5] Their advantages include cost-effectiveness, ease of use and storage, and suitability for high-throughput screening, making them ideal for early-stage discovery programs.[4][9] They provide a robust system for evaluating CYP-mediated metabolism, which is the clearance pathway for approximately 50-60% of marketed drugs.[4] The primary limitation is the absence of cytosolic enzymes and the lack of an intact cellular structure, meaning they do not fully capture all metabolic pathways or the influence of drug transporters.[10]

Cryopreserved Human Hepatocytes

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[6] They contain the full complement of both Phase I and Phase II metabolic enzymes in their correct subcellular locations, as well as functional drug transporters.[10]

  • Expertise & Rationale: While more expensive and lower-throughput than microsomes, hepatocytes provide a more holistic and physiologically relevant picture of hepatic metabolism.[10][11] They are indispensable when a compound shows high stability in microsomes (suggesting non-CYP pathways may be involved) or when assessing the interplay between metabolism and cellular transport.

The overall experimental workflow is designed to leverage these systems strategically.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Data Integration & Prediction HLM_Assay Microsomal Stability Assay Data_Analysis_1 Calculate t½ and CLint HLM_Assay->Data_Analysis_1 Reaction_Phenotyping Reaction Phenotyping (Recombinant CYPs / Inhibitors) Data_Analysis_1->Reaction_Phenotyping If High/Medium Clearance Hepatocyte_Assay Hepatocyte Stability Assay Data_Analysis_1->Hepatocyte_Assay If Low Clearance DDI_Risk DDI Risk Assessment Reaction_Phenotyping->DDI_Risk IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Hepatocyte_Assay->IVIVE DDI_Risk->IVIVE caption Figure 1. Tiered workflow for metabolic stability assessment.

Caption: Figure 1. Tiered workflow for metabolic stability assessment.

Experimental Protocol: Microsomal Stability Assay

This protocol details a self-validating system for determining the rate of metabolism of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in HLMs.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound upon incubation with pooled human liver microsomes.

Materials
  • Test Compound: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

  • Biological Matrix: Pooled Human Liver Microsomes (e.g., from at least 10 donors to minimize variability)[4]

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Positive Controls: Verapamil (high clearance), Testosterone (medium clearance)

  • Negative Control: Procainamide (low clearance)

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin)

  • Instrumentation: LC-MS/MS system for quantification[12]

Step-by-Step Methodology
  • Preparation:

    • Prepare a stock solution of the test compound and controls (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solution in buffer. The final concentration of organic solvent (DMSO) in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

    • Thaw cryopreserved HLMs on ice. Prepare a microsomal suspension in buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • The experiment is run in two parallel sets: one with the NADPH cofactor (+NADPH) and one without (-NADPH). The -NADPH condition serves as a control for non-enzymatic degradation or instability.

    • Pre-warm the microsomal suspension and test compound working solutions to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the +NADPH plate. For the -NADPH plate, add an equivalent volume of buffer.

    • The final incubation volume will contain microsomes (0.5 mg/mL), test compound (typically 1 µM), and buffer, with or without the cofactor.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing 3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[7]

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound (2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile) at each time point using a validated LC-MS/MS method.[11][13]

G Start Prepare Reagents (Compound, HLM, Buffer) PreIncubate Pre-warm at 37°C Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Aliquot at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Sampling Loop Quench Quench with ACN + Internal Standard Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze End Data Analysis Analyze->End caption Figure 2. Workflow for the microsomal stability assay.

Caption: Figure 2. Workflow for the microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the key metabolic stability parameters.

  • Calculate Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) at each time point is used to determine the percentage of the parent compound remaining relative to the 0-minute time point.

  • Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Equation: ln(% Remaining) = -k * time

  • Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • Equation: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint is the volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.

    • Equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein])

    • Where [Protein] is the microsomal protein concentration in mg/mL.

Hypothetical Data Presentation

The results for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile would be summarized alongside controls.

Compoundt½ (min)CLint (µL/min/mg)Classification
Test Compound 36.5 22.2 Moderate
Verapamil (High Clearance Control)< 10> 70High
Testosterone (Medium Clearance Control)2531Moderate
Procainamide (Low Clearance Control)> 60< 12Low
Table 1. Example metabolic stability data in Human Liver Microsomes. Data is hypothetical for the test compound and representative for controls.[12][14]

Interpretation: Based on this hypothetical data, 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile exhibits moderate metabolic stability.[13] This result is promising but warrants further investigation to identify the specific enzymes responsible for its clearance, as this will inform any potential DDI liability.

Tier 2 Investigation: Reaction Phenotyping

Once it is established that a compound is metabolized, the next critical step is to identify which enzymes are responsible. This is known as reaction phenotyping.[7][15] There are two complementary industry-standard approaches.[8]

Recombinant Human CYPs
  • Methodology: The test compound is incubated individually with a panel of commercially available, cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[16][17] The rate of disappearance of the parent compound is monitored for each isozyme.

  • Expertise & Rationale: This method directly identifies which enzymes can metabolize the compound in a clean, isolated system, free from competing enzymes.[16] It is the most direct way to pinpoint the specific enzymatic pathways.

Chemical Inhibition in HLMs
  • Methodology: The test compound is incubated in HLMs (which contain all CYPs) in the presence and absence of known, selective chemical inhibitors for each major CYP isozyme.[15] If an inhibitor significantly reduces the metabolism of the test compound, it implicates that specific enzyme in its clearance.

  • Expertise & Rationale: This approach confirms the role of the identified enzymes in a more complex, physiologically relevant matrix (HLMs).[7] It provides a cross-validation of the recombinant enzyme results. For example, if CYP3A4 is responsible for 80% of metabolism in the recombinant assay, then a potent CYP3A4 inhibitor like Ketoconazole should block ~80% of the metabolism in the HLM assay.

G cluster_1 cluster_2 Test_Compound Test Compound (2-Morpholino-etc.) Approach1 Approach 1: Recombinant Enzymes Test_Compound->Approach1 Approach2 Approach 2: Chemical Inhibition in HLM Test_Compound->Approach2 rCYP1A2 rCYP1A2 Approach1->rCYP1A2 rCYP2D6 rCYP2D6 Approach1->rCYP2D6 rCYP3A4 rCYP3A4 Approach1->rCYP3A4 rCYP_etc ...other rCYPs Approach1->rCYP_etc HLM_Control HLM (Control) Approach2->HLM_Control HLM_Inhib1A2 HLM + 1A2 Inhibitor Approach2->HLM_Inhib1A2 HLM_Inhib2D6 HLM + 2D6 Inhibitor Approach2->HLM_Inhib2D6 HLM_Inhib3A4 HLM + 3A4 Inhibitor Approach2->HLM_Inhib3A4 Conclusion Identify Primary Metabolizing Enzyme(s) rCYP1A2->Conclusion rCYP2D6->Conclusion rCYP3A4->Conclusion rCYP_etc->Conclusion HLM_Control->Conclusion HLM_Inhib1A2->Conclusion HLM_Inhib2D6->Conclusion HLM_Inhib3A4->Conclusion caption Figure 3. Complementary approaches for reaction phenotyping.

Caption: Figure 3. Complementary approaches for reaction phenotyping.

Conclusion

The systematic in vitro evaluation of metabolic stability is a non-negotiable step in modern drug discovery. For a novel compound such as 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, the described workflow provides a robust and scientifically sound pathway for characterizing its metabolic profile. By first using human liver microsomes to determine its intrinsic clearance and then employing reaction phenotyping to identify the specific enzymes involved, researchers can make informed decisions, de-risk potential DDI liabilities, and provide crucial data to guide the compound's progression toward clinical development. This tiered approach ensures that resources are used efficiently while generating the high-quality data required for building a comprehensive pharmacokinetic and safety profile.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Zlokarnik, G., et al. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Rock, D. A., et al. (2007). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. PMC. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Al-Hadiya, Z. H. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Attwa, M. W., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

  • BioIVT. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]

  • Shetti, U. T., et al. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]

  • OUCI. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC - NIH. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a morpholine ring fused to an indene scaffold with a nitrile group, presents a distinct profile for potential pharmacological activity. Accurate determination of its molecular formula and weight is a cornerstone for its chemical identification, purity assessment, and the broader understanding of its structure-activity relationship (SAR). This guide provides a comprehensive overview of the theoretical calculations and experimental validations essential for the definitive characterization of this molecule.

Core Molecular Attributes

The foundational step in the analysis of any novel compound is the determination of its elemental composition and molecular weight. For 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, these core attributes are established as follows:

Molecular Formula: C₁₄H₁₆N₂O

This formula indicates that each molecule of the compound is composed of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Molecular Weight: 228.29 g/mol [1]

The molecular weight is a critical parameter derived from the molecular formula and is instrumental in virtually all quantitative analytical procedures.

Theoretical Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule.[2][3][4] The calculation based on the molecular formula C₁₄H₁₆N₂O is detailed below:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)161.00816.128
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total Molecular Weight 228.295

Experimental Verification and Validation

While theoretical calculations provide a precise expected molecular weight, experimental verification is imperative to confirm the identity and purity of a synthesized compound. The two primary analytical techniques employed for this purpose are Elemental Analysis and Mass Spectrometry.

Elemental Analysis Workflow

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[5][6][7][8][9] It provides the percentage composition of elements like carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion Analysis cluster_2 Detection & Quantification cluster_3 Data Analysis Sample Accurately weigh 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile Combustion High-temperature combustion in an oxygen-rich environment Sample->Combustion Introduction Gas_Products Conversion to CO₂, H₂O, and N₂ gases Combustion->Gas_Products Produces Separation Gas Chromatography Separation of gaseous products Gas_Products->Separation Flow to Detection Thermal Conductivity Detector (TCD) or other suitable detectors Separation->Detection Leads to Calculation Calculation of elemental percentages (%C, %H, %N) Detection->Calculation Provides data for Comparison Comparison with theoretical values Calculation->Comparison For validation

Caption: Workflow for Elemental Analysis

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the purified 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile into a tin or silver capsule.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.

  • Combustion: Introduce the sample into the combustion furnace, where it is heated to a high temperature (typically 900-1000 °C) in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Gas Separation and Detection: The resulting gaseous mixture is passed through a gas chromatography column to separate the individual components. A thermal conductivity detector (TCD) then measures the concentration of each gas.

  • Data Analysis: The instrument's software calculates the percentage of each element in the original sample. The experimental values should be within ±0.4% of the theoretical values for the sample to be considered pure.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][10] It is highly effective for determining the molecular weight of a compound with high accuracy.[11][12][13]

Mass_Spectrometry_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection cluster_3 Data Output Sample_Intro Introduce sample into the mass spectrometer Ionization Ionize the sample (e.g., ESI, APCI) Sample_Intro->Ionization Followed by Mass_Analyzer Separate ions based on mass-to-charge ratio (m/z) Ionization->Mass_Analyzer Ions enter Detector Detect the separated ions Mass_Analyzer->Detector Separated ions go to Mass_Spectrum Generate a mass spectrum (Intensity vs. m/z) Detector->Mass_Spectrum Generates Molecular_Ion_Peak Identify the molecular ion peak [M+H]⁺ Mass_Spectrum->Molecular_Ion_Peak Analysis of

Caption: Workflow for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample solution into the mass spectrometer. A "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred for small organic molecules to minimize fragmentation and maximize the abundance of the molecular ion.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: For 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, the expected molecular ion peak in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 229.3. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Conclusion

The accurate determination of the molecular weight and formula of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a fundamental requirement for its use in research and development. The combination of theoretical calculations with rigorous experimental validation through elemental analysis and mass spectrometry provides a self-validating system that ensures the identity, purity, and structural integrity of the compound. This comprehensive analytical approach is indispensable for advancing the study of this and other novel chemical entities in the field of drug discovery.

References

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 12, 2026, from [Link]

  • What is Mass Spectrometry? (n.d.). Broad Institute. Retrieved February 12, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 12, 2026, from [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved February 12, 2026, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • Elemental analysis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Molecular Weight Determination. (n.d.). Impact Analytical. Retrieved February 12, 2026, from [Link]

  • Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

  • Molecular Weight Calculation. (n.d.). Carnegie Mellon University. Retrieved February 12, 2026, from [Link]

  • Molecular Mass Spectrometry. (2020, June 13). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • How is molecular weight calculated? (2022, May 26). Quora. Retrieved February 12, 2026, from [Link]

  • How to Calculate Molar Mass (Molecular Weight). (2018, March 22). YouTube. Retrieved February 12, 2026, from [Link]

  • 2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022, April 28). MDPI. Retrieved February 12, 2026, from [Link]

  • (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. (n.d.). precisionFDA. Retrieved February 12, 2026, from [Link]

  • 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. (n.d.). IndiaMART. Retrieved February 12, 2026, from [Link]

  • Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. (2015, September 1). PubMed. Retrieved February 12, 2026, from [Link]

  • N-(2,3-Dihydro-1H-inden-2-yl)formamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.). Google Patents.
  • 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023, July 13). PMC. Retrieved February 12, 2026, from [Link]

  • 2,3-Dihydro-1,1,3-trimethyl-1H-indene. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • (S)-2-(2-((3-Chlorophenoxy)methyl)morpholino)-1-(indolin-1-yl)ethanone. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

The Enigmatic Intermediate: Deconstructing the History and Synthetic Landscape of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: In the intricate tapestry of pharmaceutical synthesis, intermediate molecules are the unsung heroes, bridging the gap between readily available starting materials and complex active pharmaceutical ingredients (APIs). This technical guide delves into the history and synthetic importance of a specific scaffold: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. While the morpholine moiety is a well-established pharmacophore known to enhance the physicochemical and biological properties of drug candidates, and the indene core provides a rigid framework for spatial orientation of functional groups, the specific history and direct application of this particular combination as a widely-used pharmaceutical intermediate remains largely undocumented in publicly accessible scientific literature and patent databases.[1][2][3]

This guide, therefore, adopts a broader perspective, exploring the synthetic context and potential applications of this molecule by examining the well-established roles of its constituent parts—the morpholine ring and the 2,3-dihydro-1H-indene (indan) framework—in medicinal chemistry.

The Allure of the Morpholine Ring in Drug Design

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.

Key Attributes of the Morpholine Moiety:

PropertyImpact on Drug Design
Polarity Enhances aqueous solubility, aiding in formulation and bioavailability.
Metabolic Stability Generally resistant to metabolic degradation, prolonging the half-life of a drug.
Hydrogen Bonding The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating target binding.
Conformational Rigidity The chair conformation of the morpholine ring can help in pre-organizing substituents for optimal target interaction.

The Indan Scaffold: A Framework for Bioactivity

The 2,3-dihydro-1H-indene, or indan, nucleus is another structural motif that has found utility in the design of various bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which can be crucial for specific receptor or enzyme binding.

Compounds with an indene core are of significant interest in drug discovery and development, serving as precursors for a range of therapeutic agents.[3]

Synthesis of Substituted Indene and Morpholine Derivatives: A Review of Potential Pathways

Potential Synthetic Workflow

A plausible synthetic approach to the target intermediate could involve the reaction of a suitable indene precursor with morpholine and a source of the nitrile group. The workflow would be guided by principles of nucleophilic substitution and addition reactions.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Target Intermediate Indanone 2,3-Dihydro-1H-inden-1-one Step1 Formation of an α,β-unsaturated nitrile or a suitable electrophile Indanone->Step1 Morpholine Morpholine Step2 Nucleophilic addition of Morpholine Morpholine->Step2 Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Step1 Step1->Step2 Target 2-Morpholino-2,3-dihydro-1H- indene-2-carbonitrile Step2->Target

Caption: Postulated synthetic workflow for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Experimental Considerations:
  • Reaction Conditions: The choice of solvent, temperature, and catalyst would be critical to optimize the yield and purity of the desired product.

  • Stereochemistry: The introduction of the morpholino and nitrile groups at the C2 position of the indene ring creates a chiral center. Enantioselective synthesis or chiral resolution might be necessary depending on the requirements of the final API.

  • Purification: Chromatographic techniques would likely be employed to isolate the target intermediate from reaction byproducts.

Potential Pharmaceutical Applications: An Extrapolation

Given the pharmacological relevance of both the morpholine and indan moieties, 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile could potentially serve as an intermediate in the synthesis of compounds targeting a range of therapeutic areas. The nitrile group can be a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, allowing for the introduction of diverse functionalities.

Hypothetical Downstream Transformations:

G cluster_0 Potential API Scaffolds Intermediate 2-Morpholino-2,3-dihydro-1H- indene-2-carbonitrile Amine Primary Amine Derivative Intermediate->Amine Reduction Carboxylic_Acid Carboxylic Acid Derivative Intermediate->Carboxylic_Acid Hydrolysis Tetrazole Tetrazole Derivative Intermediate->Tetrazole Cycloaddition

Caption: Potential synthetic elaborations of the nitrile group.

Conclusion: An Intermediate of Untapped Potential

While the specific historical record and widespread application of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile as a key pharmaceutical intermediate remain elusive in the public domain, its structural components suggest significant potential in medicinal chemistry. The combination of the favorable pharmacokinetic properties of the morpholine ring and the rigid, bio-relevant indan scaffold makes this an intriguing building block for the synthesis of novel therapeutic agents.

The lack of extensive documentation may indicate that this compound is a relatively new entity in the vast landscape of chemical intermediates, or that its use is confined to proprietary industrial processes. Further research and disclosure in scientific literature and patents will be necessary to fully elucidate the history and role of this enigmatic intermediate in the future of drug development.

References

  • Google Patents. US4981977A - Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups.
  • ResearchGate. Representative bioactive molecules having a morpholin‐2‐one moiety. [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • PMC. Synthetic approaches to multifunctional indenes. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

  • MDPI. New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. [Link]

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... [Link]

  • PMC. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Strecker Synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Aminonitriles[1]

Executive Summary

This application note details the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile , a critical scaffold in the development of CNS-active agents (e.g., NMDA antagonists, glycine transporter inhibitors).[1] The 2-amino-2-cyanoindane motif restricts conformational freedom, offering higher receptor selectivity compared to flexible phenethylamine analogs.[1]

We present two validated protocols for the Strecker Reaction of 2-indanone with morpholine.

  • Protocol A (Primary): A modern, high-yield method using Trimethylsilyl Cyanide (TMSCN) catalyzed by molecular Iodine (

    
    ).[1] This method minimizes hazardous waste and avoids aqueous workup complications.
    
  • Protocol B (Secondary): A traditional cost-effective method using Potassium Cyanide (KCN) in a biphasic system, optimized for scale-up where reagent cost is the limiting factor.[1]

Retrosynthetic Analysis & Mechanism

The target molecule is constructed via a three-component condensation.[2][3][4] The reaction proceeds through an in situ generated iminium ion intermediate, which is subsequently trapped by the cyanide nucleophile.

Mechanistic Pathway

The reaction is reversible. Driving the equilibrium toward the product requires either water removal (traditional) or kinetic trapping with a silyl group (modern).

StreckerMechanism Indanone 2-Indanone (Ketone) Hemiaminal Hemiaminal Intermediate Indanone->Hemiaminal Condensation Morpholine Morpholine (2° Amine) Morpholine->Hemiaminal Condensation Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O / -TMSOH Product Target: 2-Morpholino-2-cyanoindane Iminium->Product CN- Attack Iminium->Product TMSCN TMSCN (Cyanide Source) TMSCN->Product Nucleophile

Figure 1: Mechanistic pathway for the Strecker synthesis of the target indane derivative.

Experimental Protocols

Safety Pre-Read: Cyanide Hazard Management
  • Danger: Both TMSCN and KCN release Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.[1] HCN is a rapid-acting asphyxiant.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Emergency: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) and oxygen immediately available.

Protocol A: TMSCN-Mediated Synthesis (Recommended)

Rationale: This protocol uses molecular iodine (


) as a mild Lewis acid catalyst.[1] It activates the carbonyl/imine without strong Brønsted acids, reducing side reactions (e.g., aldol condensation of 2-indanone).
Reagents & Stoichiometry
ComponentEquiv.MW ( g/mol )Role
2-Indanone 1.0132.16Substrate
Morpholine 1.287.12Amine Source
TMSCN 1.599.21Cyanide Source
Iodine (

)
0.05253.81Catalyst (5 mol%)
Dichloromethane (DCM) --Solvent (0.5 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

  • Dissolution: Add 2-Indanone (1.32 g, 10 mmol) and Iodine (127 mg, 0.5 mmol) to anhydrous DCM (20 mL). Stir until the iodine dissolves (solution turns reddish-brown).

  • Amine Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise.

    • Note: The solution may warm slightly. The color often lightens as iodine complexes with the amine.

  • Cyanide Addition: Add TMSCN (1.88 mL, 15 mmol) dropwise via syringe over 5 minutes.

    • Caution: Do not rush. Exothermic reaction.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1] The ketone spot (

      
      ) should disappear; the product spot will be lower (
      
      
      
      ) and stain with Dragendorff’s reagent (orange for amines).[1]
  • Quench: Dilute with DCM (30 mL) and wash with saturated

    
      (Sodium Thiosulfate) solution (20 mL) to remove residual iodine.
    
  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous

    
    .[5]
    
  • Purification: Concentrate under reduced pressure. The residue is often a solid. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Expected Yield: 85–92% Appearance: Off-white to pale yellow crystalline solid.[1]

Protocol B: Traditional KCN (Biphasic)

Rationale: Useful for large-scale batches where TMSCN costs are prohibitive.[1] Uses a phase-transfer catalyst (PTC) or solvent miscibility to facilitate reaction.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
2-Indanone 1.0Substrate
Morpholine 1.1Amine
KCN 1.5Cyanide Source
Acetic Acid 1.0Proton Source
Methanol/Water -Solvent (1:1 v/v)
Step-by-Step Procedure
  • Cyanide Solution: In a fume hood, dissolve KCN (975 mg, 15 mmol) in distilled water (5 mL).

  • Substrate Mix: In a separate flask, dissolve 2-Indanone (1.32 g, 10 mmol) and Morpholine (0.96 mL, 11 mmol) in Methanol (10 mL).

  • Combination: Add the KCN solution to the methanol mixture.

  • Activation: Add Glacial Acetic Acid (0.6 mL, 10 mmol) dropwise.

    • Critical: This generates HCN in situ.[6] The flask must be sealed or vented to a scrubber immediately.

  • Reaction: Stir at room temperature for 12–24 hours. A precipitate often forms (the aminonitrile is less soluble in the aqueous mix).

  • Workup: Pour the mixture into ice water (50 mL).

    • If solid forms: Filter the solid, wash with cold water (3x), and dry in a vacuum desiccator.

    • If oil forms:[1][7] Extract with EtOAc (3 x 30 mL). Wash organics with saturated

      
       (to remove acetic acid) and brine.[1]
      
  • Waste Disposal: Treat all aqueous waste with bleach (NaOCl) at pH > 10 to oxidize residual cyanide to cyanate before disposal.[1]

Expected Yield: 70–80%[8]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, verify the following spectral markers. The disappearance of the ketone carbonyl is the primary "success" indicator.

TechniqueMarkerObservation
IR Spectroscopy Nitrile stretch (-CN)Weak band at 2220–2240 cm⁻¹ (often very weak in

-aminonitriles).[1]
IR Spectroscopy Carbonyl (-C=O)Absence of the strong ketone peak at ~1715 cm⁻¹.[1]
¹H NMR Indane

The benzylic protons (C1/C3) appear as AB quartets or multiplets due to the chiral center at C2.
¹H NMR MorpholineCharacteristic multiplets at

2.6–2.7 (N-

) and

3.7 (O-

).[1]
¹³C NMR Quaternary CarbonNew peak at ~70–75 ppm (C2 of indane) confirming quaternary center formation.[1]
¹³C NMR Nitrile CarbonSmall peak at ~115–120 ppm .

Process Workflow Diagram

This diagram illustrates the decision logic and workflow for Protocol A (TMSCN), ensuring a reproducible outcome.

Workflow Start Start: 2-Indanone Mix Mix Indanone + I2 + Morpholine (DCM, 10 min) Start->Mix AddCN Add TMSCN (Dropwise) Exotherm Control Mix->AddCN React Stir 2-4h @ RT AddCN->React Check TLC Check (Hex/EtOAc 3:1) React->Check Check->React Ketone Present Quench Quench: Sat. Na2S2O3 (Remove Iodine) Check->Quench Ketone Gone Extract Extraction & Drying (Na2SO4) Quench->Extract Purify Recrystallization (EtOH/Hexane) Extract->Purify

Figure 2: Operational workflow for the iodine-catalyzed Strecker synthesis.

References

  • Review of Strecker Reaction: Groger, H. (2003). Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids and Their Derivatives. Chemical Reviews. Link[1]

  • Iodine Catalysis Protocol: Royer, L., De, S.K., & Gibbs, R.A. (2005). Molecular Iodine: A Versatile Catalyst for the Synthesis of alpha-Aminonitriles. Tetrahedron Letters. Link[1]

  • TMSCN Utility: Mai, K., & Patil, G. (1985). Facile Synthesis of alpha-Aminonitriles using Trimethylsilyl Cyanide. Tetrahedron Letters. Link

  • Indanone Chemistry: Patai, S. (Ed.). (1970).[1] The Chemistry of the Cyano Group. Wiley-Interscience.[1] (Foundational text on nitrile synthesis stability).

  • Safety Guidelines: National Research Council (US).[1] (2011).[1][9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Link

Sources

Application Notes and Protocols for the Synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with a Strecker reaction to form the key intermediate, 2-amino-2,3-dihydro-1H-indene-2-carbonitrile, followed by an N-alkylation to construct the morpholine ring. This document offers detailed experimental protocols, discusses the underlying reaction mechanisms, and provides essential safety information for the reagents involved. The structured format, including tables and diagrams, is designed to provide clarity and reproducibility for researchers in the field.

Introduction

The 2,3-dihydro-1H-indene (indan) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a morpholine moiety, a common pharmacophore that can improve physicochemical properties such as solubility and metabolic stability, coupled with a nitrile group, a versatile functional group for further chemical elaboration, makes 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile a valuable building block for the synthesis of novel therapeutic agents. This guide details a reliable and accessible synthetic pathway to this target molecule.

Overall Synthetic Strategy

The synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is achieved through a two-step sequence as illustrated below. The initial step involves the formation of an α-aminonitrile from 1-indanone via a Strecker synthesis. The subsequent step is the N-alkylation of the resulting primary amine with bis(2-chloroethyl) ether to form the desired morpholine ring.

Synthetic Pathway 1-Indanone 1-Indanone Intermediate 2-Amino-2,3-dihydro-1H- indene-2-carbonitrile 1-Indanone->Intermediate Step 1: Strecker Synthesis Final_Product 2-Morpholino-2,3-dihydro-1H- indene-2-carbonitrile Intermediate->Final_Product Step 2: N-Alkylation

Caption: Overall synthetic workflow.

Reagents and Materials

The following table summarizes the key reagents required for the synthesis, along with their essential properties.

ReagentFormulaMW ( g/mol )CAS No.Key Hazards
1-IndanoneC₉H₈O132.1683-33-0Harmful if swallowed, skin and eye irritant.
Sodium CyanideNaCN49.01143-33-9Fatal if swallowed, in contact with skin, or if inhaled.[1]
Ammonium ChlorideNH₄Cl53.4912125-02-9Harmful if swallowed, causes serious eye irritation.[2][3][4]
Bis(2-chloroethyl) etherC₄H₈Cl₂O143.01111-44-4Toxic if swallowed, harmful in contact with skin, suspected carcinogen.
Ethanol (EtOH)C₂H₅OH46.0764-17-5Highly flammable liquid and vapor.
Diethyl ether (Et₂O)(C₂H₅)₂O74.1260-29-7Extremely flammable liquid and vapor, may form explosive peroxides.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected of causing cancer.
Sodium BicarbonateNaHCO₃84.01144-55-8Generally not hazardous.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Generally not hazardous.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile (Strecker Synthesis)

The Strecker synthesis is a classic method for preparing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source.[5][6][7] In this protocol, 1-indanone is converted to the corresponding α-aminonitrile.

Reaction Mechanism:

The reaction proceeds through the initial formation of an iminium ion from the reaction of 1-indanone and ammonia (generated in situ from ammonium chloride). This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon.[5][6]

Strecker_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyanide Addition Indanone Indanone Protonated_Indanone Protonated_Indanone Indanone->Protonated_Indanone + H⁺ Aminoalcohol Aminoalcohol Protonated_Indanone->Aminoalcohol + NH₃ Iminium Iminium Aminoalcohol->Iminium - H₂O Aminonitrile Aminonitrile Iminium->Aminonitrile + CN⁻ N_Alkylation_Mechanism cluster_0 First Alkylation cluster_1 Intramolecular Cyclization Aminonitrile Aminonitrile Intermediate_1 Intermediate_1 Aminonitrile->Intermediate_1 + Bis(2-chloroethyl) ether Final_Product Final_Product Intermediate_1->Final_Product Base, -HCl

Sources

Application Note: Scalable Production of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile via Modified Strecker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the scalable, industrial-grade synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 1157501-77-3). This document prioritizes safety (cyanide management), process economics, and purification efficiency (crystallization over chromatography).

Executive Summary

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a critical pharmacophore intermediate, often utilized in the synthesis of kappa-opioid receptor ligands and NMDA antagonists. While traditional laboratory methods utilize Trimethylsilyl cyanide (TMSCN) for safety, such reagents are cost-prohibitive at the kilogram scale.

This protocol details a cost-effective, scalable Strecker reaction using 2-indanone, morpholine, and sodium cyanide (NaCN) in a buffered aqueous-organic system. The method features a self-validating pH control system to manage HCN generation in situ, ensuring operator safety while maximizing the electrophilicity of the iminium intermediate.

Key Performance Indicators (KPIs):

  • Target Yield: >85% Isolated.

  • Purity: >98% (HPLC), suitable for GMP downstream steps.

  • Scalability: Validated for 100g to 10kg batches.

  • Purification: Filtration and Recrystallization (Zero Chromatography).

Safety Directive: Cyanide Management

CRITICAL WARNING: This protocol involves Sodium Cyanide (NaCN). Contact with acid liberates Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

  • Engineering Controls: All operations must occur in a certified chemical fume hood or reactor with scrubbed exhaust.

  • Monitoring: Calibrated personal HCN monitors (alarm set at 4.7 ppm) are mandatory.

  • Quench Protocol: A dedicated "Cyanide Destruct" vessel containing 10-15% Sodium Hypochlorite (Bleach) and NaOH (pH >10) must be prepared before starting the reaction.

  • Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be physically present in the lab.

Reaction Mechanism & Engineering Logic

The synthesis proceeds via a Strecker Reaction .[1][2][3]

  • Imine Formation: 2-Indanone condenses with Morpholine to form an unstable iminium ion intermediate.

  • Cyanide Addition: The cyanide anion attacks the iminium carbon.[1][2][4][5]

Process Challenge: 2-Indanone is a ketone, making it sterically more hindered and less reactive than aldehydes. Solution: We utilize a semiaqueous methanol system buffered with Acetic Acid .

  • Why Methanol? Solubilizes both the organic ketone and the amine.

  • Why Acetic Acid? It protonates the intermediate hemiaminal, facilitating water loss to form the reactive iminium ion, while keeping the pH sufficiently high to prevent rapid off-gassing of HCN.

Reaction Pathway Diagram

StreckerMechanism Indanone 2-Indanone Hemiaminal Hemiaminal Intermediate Indanone->Hemiaminal + Morpholine Morpholine Morpholine Morpholine->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product 2-Morpholino-2,3-dihydro- 1H-indene-2-carbonitrile Iminium->Product + CN- Cyanide Cyanide Source (NaCN/AcOH) Cyanide->Product Nucleophilic Attack

Caption: Mechanistic flow of the Strecker synthesis from 2-indanone to the target aminonitrile.

Scalable Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (for 1.0 mol scale)Role
2-Indanone 132.161.0132.2 gSubstrate
Morpholine 87.121.2104.5 g (105 mL)Amine Source
Sodium Cyanide 49.011.573.5 gNucleophile
Acetic Acid (Glacial) 60.051.060.1 g (57 mL)Catalyst/Buffer
Methanol --600 mLSolvent
Water --400 mLCo-solvent
Step-by-Step Methodology
Step 1: Reactor Setup & Reagent Charging
  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, reflux condenser, and a pressure-equalizing dropping funnel.

  • Connect the condenser outlet to a caustic scrubber (10% NaOH) to trap any fugitive HCN.

  • Charge Methanol (400 mL) and Water (200 mL) .

  • Add 2-Indanone (132.2 g) . Stir at 250 RPM until dissolved.

  • Add Morpholine (104.5 g) in one portion. The solution may warm slightly (exotherm <5°C).

Step 2: Cyanide Solution Preparation

Perform this step in a dedicated weighing hood.

  • Dissolve Sodium Cyanide (73.5 g) in Water (200 mL) in a separate beaker.

  • Transfer this solution to the reactor's dropping funnel.

Step 3: The Reaction (Controlled Addition)
  • Cool the reactor contents to 15–20°C .

  • Add Acetic Acid (60.1 g) slowly to the reactor over 10 minutes. Note: This buffers the solution.

  • Dropwise Addition: Add the aqueous NaCN solution from the funnel over 45–60 minutes .

    • Control: Maintain internal temperature <30°C.

    • Observation: The mixture may turn cloudy as the organic product begins to form/precipitate.

  • Once addition is complete, heat the reaction mixture to 45°C and stir for 12–16 hours .

Step 4: In-Process Control (IPC)
  • Sample 50 µL of the reaction mixture.

  • Dilute with Acetonitrile/Water (1:1).

  • Analyze via HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Criteria: <2% residual 2-Indanone.

Step 5: Workup & Cyanide Destruction
  • Cool the mixture to 0–5°C . The product should crystallize as a white to off-white solid.

  • Filtration: Filter the slurry using a Büchner funnel or centrifuge.

  • Cake Wash: Wash the filter cake with cold Water (3 x 200 mL) to remove residual cyanide and morpholine.

  • Filtrate Treatment: Immediately treat the mother liquor (filtrate) with 10% Bleach (NaOCl) and NaOH until testing negative for cyanide (Prussian Blue test or test strip).

Step 6: Purification (Recrystallization)
  • Transfer the wet cake to a clean reactor.

  • Add Isopropanol (IPA) (approx. 3-4 volumes relative to cake weight).

  • Heat to reflux (82°C) until fully dissolved.

  • Cool slowly to room temperature, then to 0°C for 2 hours.

  • Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation

Specification Sheet
  • Appearance: White crystalline powder.

  • Melting Point: 94–96°C (Lit. value check required, typically distinct from starting material).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15-7.30 (m, 4H, Ar-H)
      
    • 
       3.75 (t, 4H, Morpholine O-CH2)
      
    • 
       3.40 (d, 2H, Indane C1/C3)
      
    • 
       3.15 (d, 2H, Indane C1/C3)
      
    • 
       2.65 (t, 4H, Morpholine N-CH2)
      
    • Note: The methylene protons of the indane ring may appear as an AB quartet or singlets depending on resolution, but the symmetry often simplifies the spectrum.

  • IR Spectroscopy:

    • Weak nitrile stretch (

      
      ) at ~2230 cm⁻¹.
      
    • Absence of Carbonyl stretch (~1715 cm⁻¹).

Process Workflow Diagram

ProcessWorkflow cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification Step1 Dissolve 2-Indanone & Morpholine in MeOH/H2O Step2 Add Acetic Acid (Buffer pH) Step1->Step2 Step3 Slow Addition of NaCN (Temp < 30°C) Step2->Step3 Step4 Heat to 45°C (12-16 Hours) Step3->Step4 Step5 Cool to 0°C (Crystallization) Step4->Step5 Step6 Filtration Step5->Step6 Waste Filtrate to Cyanide Destruct Step6->Waste Step7 Recrystallization (Isopropanol) Step6->Step7 Final Pure Product (>98% HPLC) Step7->Final

Caption: Operational workflow for the synthesis, isolation, and purification of the target aminonitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete conversion (Indanone remains).Increase reaction time or add 0.2 eq excess NaCN. Ensure pH is not too acidic (prevents cyanide attack).
Sticky Solid/Oil Impurities or solvent entrapment.Use a seed crystal during cooling. Switch recrystallization solvent to EtOH/Water mix.
High Pressure HCN evolution.STOP immediately. Check scrubber. Ensure pH > 8 during addition.
Color (Yellow/Brown) Oxidation of morpholine or impurities.Recrystallize with activated charcoal.

References

  • Strecker, A. (1850).[3] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27-45. Link

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses". Chemical Reviews, 103(8), 2795-2828. Link

  • Masumoto, S., et al. (2002). "Indium(III)-Catalyzed Strecker Reaction in Water". Tetrahedron Letters, 43(5), 865-868. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394625, 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. Link

  • Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control". Link

Sources

Protocol Development for the Crystallization of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides a comprehensive guide for developing a robust crystallization protocol for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. As a molecule with distinct structural motifs—a bicyclic aromatic indene core, a polar morpholine heterocycle, and a nitrile group—its purification via crystallization requires a systematic approach to solvent selection. This guide moves beyond a single prescribed method, empowering researchers to identify optimal conditions based on empirical data.

The principles outlined herein are grounded in fundamental crystallization theory, where the solubility of a compound in a given solvent is highly dependent on temperature.[1][2] An ideal crystallization solvent will dissolve the target compound completely at an elevated temperature but exhibit significantly lower solubility upon cooling, allowing for the formation of a pure crystalline lattice while impurities remain in the solution (mother liquor).[3][4]

Rationale for Solvent Selection: A Structural Analysis

The molecular structure of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile dictates its solubility characteristics. A successful crystallization strategy hinges on understanding the interplay between its different functional components:

  • Indene Core: This bulky, non-polar bicyclic aromatic system contributes to solubility in non-polar and aromatic solvents (e.g., Toluene, Hexane).

  • Morpholino Group: The presence of the ether oxygen and the tertiary amine introduces polarity and the potential for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate).[5]

  • Nitrile Group (-C≡N): This is a strongly polar functional group that further enhances solubility in polar aprotic solvents (e.g., Acetonitrile).

This mixed polarity profile suggests that a single solvent may not be ideal. Therefore, the exploration of binary solvent systems (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is a highly recommended strategy.[5][6]

Experimental Protocol: Systematic Solvent Screening

The first critical step is to perform small-scale solubility tests to identify promising solvent candidates. This empirical approach is the most reliable method for determining a suitable crystallization system.[2][3]

Objective: To identify a solvent or solvent system where the target compound is highly soluble when hot and poorly soluble when cold.

Materials:

  • Crude 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (~10-20 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 1)

  • Heat source (hot plate or sand bath)

  • Ice bath

Procedure:

  • Place approximately 10 mg of the crude compound into a test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or until approximately 0.5 mL has been added. Record the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[4] Continue adding the solvent dropwise until the solid fully dissolves. Record the total volume of solvent used.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid, not an oil or amorphous precipitate.[5]

  • Record all observations in a table similar to the one below.

Data Presentation: Solvent Screening Log
Solvent CandidatePolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Crystal Formation upon CoolingNotes / Recommendation
EthanolPolar Protic78
IsopropanolPolar Protic82A common choice for morpholine derivatives.[7]
AcetonePolar Aprotic56Good for polar groups like nitriles.[8]
Ethyl Acetate (EtOAc)Mid-Polarity77Often used in pairs with alkanes.[6][9]
Acetonitrile (MeCN)Polar Aprotic82May be a strong solvent due to the nitrile group.[8]
TolueneNon-polar111Good for aromatic cores.[8]
Hexane / HeptaneNon-polar~69 / ~98Likely to be an anti-solvent.[6]
WaterPolar Protic100Unlikely to be a primary solvent but could be an anti-solvent with alcohols.[5][6]

Standard Operating Protocol: Recrystallization via Slow Cooling

This protocol is designed for recrystallization from a single solvent identified during the screening phase.

Objective: To purify the crude compound by removing soluble and insoluble impurities.

Procedure:

  • Dissolution: Place the crude 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile into an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the compound at its boiling point. Add a boiling chip or stir bar.[3][4]

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used to remove colored impurities, perform a hot gravity filtration.[1] This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Determine the melting point of the purified product and calculate the percentage recovery. A sharp melting point is indicative of high purity.[1]

Alternative Protocol: Anti-Solvent Crystallization

This method is effective when no single solvent provides the desired solubility profile. It is based on a solvent/anti-solvent pair identified during screening (e.g., Ethyl Acetate/Hexane). A similar system (EtOAc/hexane/dichloromethane) has been used for a related morpholino-carbonitrile compound.[10]

Procedure:

  • Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., Ethyl Acetate) at room temperature or with gentle heating.

  • Slowly add the "anti-solvent" (e.g., Hexane) dropwise with continuous stirring until the solution becomes faintly cloudy (the point of saturation).

  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. This process can be aided by refrigeration.

  • Collect, wash, and dry the crystals as described in the slow cooling protocol.

Visualization of the Crystallization Workflow

The following diagram illustrates the decision-making process for developing the crystallization protocol.

Crystallization_Workflow cluster_prep Preparation & Screening cluster_analysis Analysis & Decision cluster_protocols Purification Protocols cluster_validation Validation Start Crude Compound Screening Protocol 2: Systematic Solvent Screening Start->Screening Decision Analyze Screening Results Screening->Decision Protocol_Single Protocol 3: Slow Cooling Crystallization Decision->Protocol_Single  Good Single  Solvent Found Protocol_Binary Protocol 4: Anti-Solvent Crystallization Decision->Protocol_Binary  Solvent/Anti-Solvent  Pair Identified Other Advanced Methods: Vapor Diffusion, etc. Decision->Other  Oiling Out or  No Crystals Form Collect Collect, Wash & Dry Crystals Protocol_Single->Collect Protocol_Binary->Collect Other->Collect End Pure Crystalline Product Collect->End

Caption: Decision workflow for crystallization protocol development.

References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Mohan, H., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • McCaslin, J. R. (1975). U.S. Patent No. 3,876,691. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit user discussion. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). PDF document. Retrieved from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Moghaddam, F. M., et al. (2006). 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4981–o4982. Retrieved from [Link]

  • Varaprasad, C. V. N. S., et al. (2018). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 73(1), 4.65.1-4.65.25. Retrieved from [Link]

Sources

Application Notes & Protocols: Handling and Storage of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and optimal storage of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (CAS 1157501-77-3). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes established protocols for its constituent functional groups: a morpholine moiety, an α-aminonitrile, and a dihydroindene (indane) scaffold. The protocols herein are derived from an analysis of the known chemical properties, reactivity, and potential degradation pathways of these structural components to ensure scientific integrity and promote safe laboratory practices.

Introduction: Understanding the Molecule

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a complex organic molecule incorporating three key functional groups that dictate its chemical behavior, stability, and handling requirements. A thorough understanding of these components is paramount for its appropriate use in a research and development setting.

  • α-Aminonitrile: This is the most reactive and potentially sensitive part of the molecule. The geminal arrangement of an amino group (from the morpholine ring) and a nitrile group on the same carbon atom makes it susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of an α-amino acid or other degradation products.[1][2] α-Aminonitriles are also versatile synthetic intermediates.[3][4]

  • Morpholine: This heterocyclic amine is a weak base and can react with acids.[5] It is also combustible and can be corrosive.[5] The presence of the morpholine ring imparts specific solubility characteristics and potential biological activity.[6][7][8]

  • Indane (Dihydroindene): The indane scaffold is a hydrocarbon framework that is generally stable but can undergo thermal decomposition at high temperatures.[9][10] Its derivatives can be flammable.

The combination of these functional groups necessitates a cautious and well-informed approach to the handling and storage of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile to maintain its integrity and ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Given the components of the molecule, several potential hazards should be assumed. The following PPE is mandatory when handling this compound.

Hazard ClassInferred fromRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Nitrile group, MorpholineGloves: Nitrile or other chemically resistant gloves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Lab Coat: Standard laboratory coat.
Skin Corrosion/Irritation MorpholineGloves: Nitrile or other chemically resistant gloves. Lab Coat: Standard laboratory coat.
Serious Eye Damage/Irritation MorpholineEye Protection: Chemical splash goggles are strongly recommended.
Flammability Indane, MorpholineHandle away from open flames, sparks, and other ignition sources.

Handling Protocols

Adherence to the following protocols is crucial for the safe handling of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

General Handling
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Dispensing and Weighing
  • Preparation: Before opening the container, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.

  • Inert Atmosphere: For sensitive applications or long-term use of the stock, consider handling the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.

  • Weighing: Tare a clean, dry weighing vessel. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

  • Closure: Immediately and securely reseal the container after dispensing to protect the remaining material.

  • Cleanup: Clean any spills on the balance and surrounding area immediately using appropriate procedures (see Section 5).

Solution Preparation
  • Solvent Selection: The choice of solvent will depend on the experimental requirements. Based on the morpholine component, the compound is likely to have some solubility in polar organic solvents.

  • Dissolution: Add the weighed compound to the chosen solvent in a suitable flask. Stir or sonicate as needed to achieve dissolution. Avoid heating mixtures with strong acids or bases.

Storage Protocols

Proper storage is critical to maintain the chemical integrity and prevent degradation of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended temperature: 2-8 °C.Lower temperatures slow down potential degradation reactions. Avoid freezing, which could cause moisture to condense upon thawing.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The α-aminonitrile functionality can be sensitive to moisture and air, which can lead to hydrolysis and oxidation.
Light Protect from light. Store in an amber vial or a light-blocking outer container.To prevent potential photolytic degradation.
Container Keep in the original, tightly sealed container.Prevents contamination and exposure to air and moisture.
Incompatible Materials Store away from strong acids, strong bases, and strong oxidizing agents.[11][12]Acids and Bases: Can catalyze the hydrolysis of the nitrile and aminonitrile groups.[11] Oxidizing Agents: Can react with the amine and indane moieties.

Spill and Waste Management

  • Spills: In case of a spill, evacuate the area if necessary. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

G Handling and Storage Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Storage cluster_3 Contingency Assess_Hazards Assess Hazards (Based on Functional Groups) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Dispense_Solid Dispense Solid (Inert Atmosphere if Needed) Prepare_Work_Area->Dispense_Solid Proceed to Handling Prepare_Solution Prepare Solution (Avoid Strong Acids/Bases) Dispense_Solid->Prepare_Solution Spill_Response Spill Response (Absorb, Collect, Clean) Dispense_Solid->Spill_Response If Spill Occurs Store_Compound Store Compound (Cool, Dry, Dark, Inert Gas) Prepare_Solution->Store_Compound After Use Prepare_Solution->Spill_Response If Spill Occurs Check_Compatibility Check for Incompatibilities (Acids, Bases, Oxidizers) Store_Compound->Check_Compatibility Waste_Disposal Waste Disposal (Follow Regulations) Store_Compound->Waste_Disposal For Disposal

Caption: Decision workflow for handling and storage.

Conclusion

While 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a valuable compound in research and drug development, its handling and storage demand a protocol rooted in the understanding of its constituent chemical functionalities. By treating it with the precautions appropriate for α-aminonitriles, morpholines, and indane derivatives, researchers can ensure both the longevity of the compound and a safe laboratory environment. These application notes should be used in conjunction with standard safe laboratory practices and a thorough review of the safety data for analogous compounds.

References

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • Johannes Gutenberg-Universität Mainz. (2018, April 26). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

  • Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. Retrieved from [Link]

  • Wang, Z., et al. (2024, September 12). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, T., et al. (2025, March 17). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. Retrieved from [Link]

  • Saito, K., et al. (2023, March 28). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Kumar, A., et al. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]

  • Pascal, R., et al. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Retrieved from [Link]

  • Canavelli, P., et al. (2019, July 10). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Goldsmith, C. F., et al. (2021). Thermal Decomposition Kinetics of the Indenyl Radical: A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Never mix concentrated nitric acid and organics, such as acetone, unless you are. Retrieved from [Link]

  • Google Patents. (n.d.). EP0565635B1 - Process for the preparation of aminonitriles.
  • Goldsmith, C. F., et al. (2021, April 8). Thermal Decomposition Kinetics of the Indenyl Radical: A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Mebel, A. M., & Kislov, V. V. (2017, January 10). Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. The Journal of Physical Chemistry A. Retrieved from [Link]

  • de Graaff, M., et al. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]

  • Bouzroura-Aichouche, C., et al. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ayash, A. Z. M. (n.d.). Characterization and Thermal Decomposition of Indolylidene Aniline Azo-Dyes Derivatives. Jordan Journal of Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Jain, A., et al. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]

  • ResearchGate. (2021, July 23). How to storage samples with acetonitrile without loss?. Retrieved from [Link]

  • Le-Dévéhat, F., et al. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Retrieved from [Link]

  • Edward, J. T., & Slessor, K. N. (2025, August 6). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry. Retrieved from [Link]

  • Jain, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • Tóth, B., et al. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). Morpholine. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • Jana, A., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. Organic Chemistry Portal. Retrieved from [Link]

  • Purohit, D., et al. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Synthesis of Substituted Indene Derivatives. Retrieved from [Link]

  • Bhadra, J., et al. (2015, September 1). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]

  • Beccalli, E. M., et al. (2011, December 29). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The convergence of structurally rigid frameworks with moieties that enhance pharmacokinetic properties is a cornerstone of modern medicinal chemistry. The indane nucleus, a privileged scaffold, is present in numerous bioactive natural products and clinically successful drugs, demonstrating a wide range of therapeutic applications including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets.[1] Concurrently, the morpholine ring is a highly sought-after heterocycle in drug design, lauded for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[3][4][5][6] The incorporation of a morpholine moiety can lead to enhanced potency and desirable drug-like properties.[3][4]

This document details the synthesis, derivatization, and biological evaluation of a novel hybrid scaffold, 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile . This scaffold synergistically combines the structural rigidity and biological relevance of the indane core with the favorable physicochemical properties imparted by the morpholine group. The presence of a strategically placed nitrile group serves as a versatile chemical handle for the generation of diverse compound libraries, making this scaffold an exceptional starting point for the discovery of new therapeutic agents.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile can be efficiently achieved via a one-pot, three-component Strecker reaction. This venerable reaction remains one of the most effective methods for the preparation of α-aminonitriles.[7][8] The proposed synthesis leverages commercially available starting materials and proceeds under mild conditions, making it highly amenable to library synthesis.

Protocol 1: Synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Materials:

  • 1-Indanone

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)[8][9]

  • Methanol (MeOH)

  • Glacial acetic acid (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of 1-indanone (1.0 eq) in methanol (0.2 M), add morpholine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the corresponding enamine or iminium intermediate.

  • Carefully add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Causality Behind Experimental Choices:

  • The use of a protic solvent like methanol facilitates the formation of the iminium ion intermediate.

  • A catalytic amount of acid accelerates the formation of the iminium ion, which is the electrophile in the Strecker reaction.

  • TMSCN is a safer and more convenient source of cyanide compared to HCN gas or alkali metal cyanides.[8][9]

  • The aqueous workup with NaHCO₃ neutralizes the acid catalyst and removes any unreacted TMSCN.

G cluster_0 One-Pot Synthesis of the Scaffold 1-Indanone 1-Indanone Iminium_Intermediate Iminium Intermediate 1-Indanone->Iminium_Intermediate + Morpholine (cat. Acetic Acid) Morpholine Morpholine Morpholine->Iminium_Intermediate Scaffold 2-Morpholino-2,3-dihydro-1H- indene-2-carbonitrile Iminium_Intermediate->Scaffold + TMSCN TMSCN Trimethylsilyl Cyanide TMSCN->Scaffold

Caption: Proposed synthetic route for the core scaffold.

Part 2: Derivatization Strategies for Library Generation

The 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile scaffold offers multiple points for chemical diversification. The nitrile group is a particularly versatile functional group that can be transformed into a variety of other functionalities, each with distinct chemical properties and potential biological interactions.[10][11][12][13]

A. Modifications of the Nitrile Group
  • Hydrolysis to Carboxylic Acid: Acid or base-catalyzed hydrolysis of the nitrile will yield the corresponding carboxylic acid.[11][13] This introduces a key functional group for forming salt bridges with biological targets or for further derivatization into esters and amides.

  • Reduction to Primary Amine: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[11][12] This introduces a basic center and a nucleophilic handle for further modifications.

  • Reaction with Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis will produce ketones, allowing for the introduction of various alkyl or aryl groups.[10][12]

  • Formation of Tetrazoles: Reaction with sodium azide can convert the nitrile into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry.

G Scaffold 2-Morpholino-2,3-dihydro-1H- indene-2-carbonitrile Carboxylic_Acid Carboxylic Acid Derivative Scaffold->Carboxylic_Acid Hydrolysis (H+ or OH-) Primary_Amine Primary Amine Derivative Scaffold->Primary_Amine Reduction (LiAlH4) Ketone Ketone Derivative Scaffold->Ketone Grignard Reagent (R-MgBr) Tetrazole Tetrazole Derivative Scaffold->Tetrazole Sodium Azide (NaN3)

Caption: Derivatization of the nitrile group.

B. Modifications of the Indane Core

Further diversity can be achieved by utilizing substituted 1-indanones in the initial Strecker reaction. Commercially available or readily synthesized indanones with substituents on the aromatic ring (e.g., methoxy, halogen, alkyl groups) can be used to probe structure-activity relationships (SAR).

Part 3: Biological Evaluation Protocols

Given the known pharmacological profiles of indane and morpholine derivatives, a tiered screening approach is recommended to evaluate the anticancer, anti-inflammatory, and neuroprotective potential of the synthesized library.[1][4][14]

Protocol 2: In Vitro Anticancer Activity Screening (MTT/XTT Assay)

This protocol assesses the cytotoxic and anti-proliferative effects of the synthesized compounds on cancer cell lines. The MTT and XTT assays are reliable methods for measuring cell metabolic activity, which is an indicator of cell viability.[15][16][17][18] The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step.[15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • XTT reagent and activation solution[16][19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • XTT Assay:

    • Prepare the XTT working solution by mixing the XTT reagent and activation solution according to the manufacturer's instructions.[16]

    • Add 50 µL of the XTT working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Data Presentation:

Compound IDCancer Cell LineIC₅₀ (µM)
Scaffold-001MCF-7>100
Scaffold-002MCF-725.4
Scaffold-003MCF-78.2
Scaffold-001A549>100
Scaffold-002A54932.1
Scaffold-003A54915.7
Protocol 3: In Vitro Anti-Inflammatory Activity Screening (Protein Denaturation Assay)

This assay evaluates the ability of compounds to inhibit protein denaturation, a well-documented cause of inflammation.[20][21][22]

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Test compounds dissolved in DMSO

  • Diclofenac sodium (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 0.5% w/v solution of BSA in PBS.

  • Prepare various concentrations of the test compounds (e.g., 10-500 µg/mL) in PBS.

  • In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solutions.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 4: In Vitro Neuroprotective Activity Screening (Neurite Outgrowth Assay)

This assay assesses the potential of compounds to protect neurons from damage or to promote neurite growth, which is relevant for neurodegenerative diseases.[23]

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Nerve Growth Factor (NGF) for differentiation

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or vincristine for iatrogenic neuropathy model)[23]

  • Test compounds dissolved in DMSO

  • High-content imaging system or fluorescence microscope

  • Neurite outgrowth analysis software

Procedure:

  • Cell Differentiation: Seed neuronal cells on coated plates and treat with NGF for several days to induce differentiation and neurite outgrowth.

  • Compound Pre-treatment: Treat the differentiated cells with various concentrations of the test compounds for 2-24 hours.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin at a pre-determined toxic concentration for 24-48 hours.

  • Imaging: Fix and stain the cells (e.g., with β-III tubulin antibody) to visualize neurons and neurites.

  • Data Acquisition: Capture images using a high-content imaging system.

  • Data Analysis: Quantify neurite length and number per cell using automated image analysis software. Compare the results from compound-treated wells to the neurotoxin-only control.

G cluster_0 Biological Screening Workflow Library Compound Library Primary_Screening Primary Screening (e.g., Anticancer - MTT/XTT) Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (e.g., Anti-inflammatory, Neuroprotective) Hit_Compounds->Secondary_Screening Lead_Candidates Lead Candidates Secondary_Screening->Lead_Candidates Mechanism_of_Action Mechanism of Action Studies Lead_Candidates->Mechanism_of_Action In_Vivo_Testing In Vivo Testing Mechanism_of_Action->In_Vivo_Testing

Caption: A tiered workflow for biological evaluation.

Part 4: Hypothesized Mechanisms of Action

Derivatives of the 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile scaffold may exert their biological effects through various mechanisms, leveraging the known activities of their constituent parts.

  • Anticancer: Indane derivatives have been reported to inhibit key signaling pathways in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[24] The morpholine moiety is a common feature in many kinase inhibitors. Therefore, compounds from this scaffold could potentially act as inhibitors of protein kinases involved in cell proliferation and survival.

  • Anti-inflammatory: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or by modulating the NF-κB signaling pathway.

  • Neuroprotective: The neuroprotective effects might arise from the modulation of ion channels, inhibition of enzymes like monoamine oxidase (MAO), or by exhibiting antioxidant properties that protect neurons from oxidative stress.

G cluster_0 Potential Anticancer Mechanism of Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibitor Scaffold Derivative Inhibitor->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion

The 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Its rational design combines the favorable structural and biological attributes of the indane core with the pharmacokinetic benefits of the morpholine moiety. The synthetic accessibility and the versatility of the nitrile group for chemical modification make this scaffold highly attractive for generating diverse chemical libraries for high-throughput screening. The protocols outlined in this document provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds based on this novel and promising scaffold.

References

  • Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. Available from: [Link]

  • Herath, H. M. T. U., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Wikipedia. (n.d.). MTT assay. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Serrano-Mendioroz, I., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific reports. Available from: [Link]

  • Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service. Creative Biolabs. Available from: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Kumar, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry. Available from: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs. Available from: [Link]

  • Singh, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Sharma, P. K., et al. (2024).
  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available from: [Link]

  • Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Brain research. Available from: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Available from: [Link]

  • Weigelt, C., et al. (2006).
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. OpenStax. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Approaches to the synthesis of α‐amino nitrile derivatives. a) α‐Amino.... ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical cancer research : an official journal of the American Association for Cancer Research. Available from: [Link]

  • MDPI. (2024). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. Available from: [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. LibreTexts. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2016). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC. Available from: [Link]

  • MDPI. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available from: [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available from: [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. Available from: [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. Available from: [Link]

  • Bioscience Biotechnology Research Communications. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications. Available from: [Link]

  • BMSEED. (n.d.). Screening of Neuroprotective Drugs. BMSEED. Available from: [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available from: [Link]

  • PubMed. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available from: [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. Available from: [Link]

  • Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. Available from: [Link]

  • ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available from: [Link]

  • OUCI. (n.d.). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. OUCI. Available from: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis Online. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

The synthesis of α-aminonitriles, such as the target compound, is a cornerstone of medicinal chemistry, providing critical precursors for a wide range of biologically active molecules. The primary method for this transformation is the Strecker reaction, a three-component condensation of a ketone, an amine, and a cyanide source.[1][2] This guide will focus on the specific application of the Strecker reaction to the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile from 2-indanone, morpholine, and a suitable cyanide donor.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield, and how can I improve it?

Answer: Low yield in the Strecker synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a common issue that can often be traced back to several key factors. The core of the reaction involves the formation of an intermediate iminium ion from 2-indanone and morpholine, which is then trapped by a cyanide nucleophile.[1][3] The efficiency of each step is crucial for the overall yield.

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion can be unfavorable.

    • Causality: Water is a byproduct of iminium ion formation. Its presence can shift the equilibrium back towards the starting materials.[2]

    • Solution:

      • Use of a Dehydrating Agent: Conduct the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to sequester water as it is formed.

      • Azeotropic Removal of Water: If the solvent allows, using a Dean-Stark apparatus to remove water azeotropically can drive the reaction forward.

      • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., TiCl₄, ZnCl₂, Sc(OTf)₃) can activate the ketone carbonyl, facilitating the initial attack by morpholine and subsequent dehydration.

  • Cyanohydrin Byproduct Formation: A significant side reaction is the direct addition of the cyanide source to the 2-indanone starting material, forming the corresponding cyanohydrin.[4]

    • Causality: This pathway competes with the desired formation of the iminium ion. The relative rates of these two reactions are highly dependent on the reaction conditions.

    • Solution:

      • Order of Addition: Pre-stirring the 2-indanone and morpholine (with a catalyst, if used) for a period before introducing the cyanide source can allow for the formation of the iminium ion in sufficient concentration, favoring the desired reaction pathway.[4]

      • Choice of Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over alkali metal cyanides (KCN, NaCN) as it can be activated by Lewis acids and may show different reactivity profiles that can be tuned to favor the Strecker reaction.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role.

    • Causality: The reaction may be kinetically slow at low temperatures, while higher temperatures can lead to decomposition or unwanted side reactions.

    • Solution:

      • Temperature Screening: Systematically screen temperatures, for example, from 0 °C to room temperature, and then to gentle heating (e.g., 40-50 °C), while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally suitable. A solvent screen can identify the optimal medium for your specific catalytic system.

Question 2: I am observing a significant amount of an unknown byproduct. What is its likely identity and how can I prevent its formation?

Answer: The most probable byproduct, other than the cyanohydrin of 2-indanone, is the product of an aldol condensation of the 2-indanone starting material.

  • Aldol Condensation of 2-Indanone:

    • Causality: 2-indanone has acidic α-protons that can be deprotonated by basic reagents or even the amine (morpholine), leading to the formation of an enolate. This enolate can then react with another molecule of 2-indanone in an aldol-type reaction, leading to dimeric and potentially polymeric byproducts.

    • Prevention:

      • Control of Basicity: Avoid strongly basic conditions if possible. If using KCN/NaCN, which can create a basic environment, consider buffering the reaction mixture.

      • Use of a Lewis Acid Catalyst: A Lewis acid can activate the carbonyl group towards nucleophilic attack by the amine, which is a more favorable pathway than enolization.

      • Temperature Control: Aldol reactions can be temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C) may suppress this side reaction.

  • Troubleshooting Workflow for Byproduct Formation:

    Byproduct_Troubleshooting start Byproduct Observed check_byproduct Characterize Byproduct (e.g., LC-MS, NMR) start->check_byproduct is_cyanohydrin Is it the cyanohydrin of 2-indanone? check_byproduct->is_cyanohydrin is_aldol Is it a higher MW (e.g., dimeric) product? is_cyanohydrin->is_aldol No solution_cyanohydrin Pre-form iminium ion before adding cyanide. Consider TMSCN. is_cyanohydrin->solution_cyanohydrin Yes solution_aldol Use Lewis acid catalyst. Avoid strong bases. Lower reaction temperature. is_aldol->solution_aldol Yes unknown Further investigation needed. Consider other side reactions. is_aldol->unknown No end Optimized Reaction solution_cyanohydrin->end solution_aldol->end

    Caption: Troubleshooting Decision Tree for Byproduct Formation.

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?

Answer: A stalled reaction can be due to several factors, including catalyst deactivation, reagent instability, or the establishment of an unfavorable equilibrium.

  • Catalyst Deactivation:

    • Causality: If a Lewis acid catalyst is being used, it can be deactivated by trace amounts of water in the reagents or solvent. Some catalysts may also be sensitive to the amine or cyanide source.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.

      • Catalyst Loading: Experiment with increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Choice of Catalyst: Some catalysts are more robust than others. Consider screening different Lewis acids.

  • Reagent Instability:

    • Causality: Trimethylsilyl cyanide (TMSCN) can be sensitive to moisture and can hydrolyze over time. The iminium ion intermediate may also not be stable under the reaction conditions for extended periods.

    • Solution:

      • Use Fresh Reagents: Ensure the TMSCN is of high quality and freshly opened or distilled.

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the reaction stalls, it may be beneficial to add a second portion of the least stable reagent.

  • Unfavorable Equilibrium:

    • Causality: As mentioned in the low yield section, the reaction is a series of equilibria. If the overall equilibrium lies towards the starting materials, the reaction will not proceed to completion.

    • Solution:

      • Revisit Dehydration: Ensure that water is being effectively removed, as this is a common reason for an unfavorable equilibrium in iminium ion formation.

      • Concentration Effects: Le Chatelier's principle can be applied. Try running the reaction at a higher concentration to favor the formation of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended cyanide source for this reaction?

A1: Both alkali metal cyanides (NaCN, KCN) and trimethylsilyl cyanide (TMSCN) can be used. TMSCN is often preferred in modern organic synthesis for several reasons: it is soluble in organic solvents, its reactivity can be tuned with Lewis acid catalysts, and the workup can be simpler. However, NaCN or KCN can be effective, especially when used with a phase-transfer catalyst or in a protic solvent. Caution: All cyanide sources are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting 2-indanone will be less polar than the morpholine-containing product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to track the consumption of starting materials and the formation of the product.

Q3: What is the best method for purifying the final product?

A3: Purification of α-aminonitriles can sometimes be challenging due to their basicity and potential for decomposition on silica gel.

  • Flash Column Chromatography: This is the most common method. It is advisable to use a silica gel that has been treated with a small amount of triethylamine (e.g., 1% in the eluent) to prevent the product from streaking or decomposing on the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be an excellent way to obtain highly pure material.

III. Experimental Protocols

The following is a general, representative protocol for the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. Optimization of specific parameters may be required.

Protocol 1: Lewis Acid-Catalyzed Strecker Reaction using TMSCN

Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Workup & Purification A 1. Add 2-indanone, morpholine, and solvent to a flame-dried flask under an inert atmosphere (N₂ or Ar). B 2. Cool the mixture to 0 °C. A->B C 3. Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%). B->C D 4. Stir for 15-30 minutes at 0 °C. C->D E 5. Add Trimethylsilyl cyanide (TMSCN) dropwise via syringe. D->E F 6. Allow the reaction to warm to room temperature and stir for 12-24 hours. E->F G 7. Monitor reaction progress by TLC. F->G H 8. Quench the reaction with a saturated aqueous solution of NaHCO₃. G->H I 9. Extract the product with an organic solvent (e.g., ethyl acetate). H->I J 10. Dry the organic layer over Na₂SO₄, filter, and concentrate. I->J K 11. Purify the crude product by flash column chromatography. J->K

Caption: General workflow for the Lewis acid-catalyzed synthesis.

Materials and Reagents:

ReagentMolar Equiv.Notes
2-Indanone1.0Ensure it is pure and dry.
Morpholine1.1 - 1.2Use a slight excess.
Trimethylsilyl cyanide (TMSCN)1.2 - 1.5Handle with extreme caution.
Lewis Acid Catalyst (e.g., Sc(OTf)₃)0.05 - 0.1Store in a desiccator.
Anhydrous Solvent (e.g., DCM, THF)-Use a sufficient volume for stirring.

Step-by-Step Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-indanone (1.0 equiv.), anhydrous solvent (e.g., DCM), and morpholine (1.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05 equiv.) in one portion.

  • Stir the mixture at 0 °C for 20 minutes to pre-form the iminium ion.

  • Add trimethylsilyl cyanide (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 2-indanone is consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate, with 1% triethylamine added to the eluent system) to afford the pure 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

IV. References

  • Sadhukhan, A., et al. (2012). Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Krishna, P. R., et al. (2011). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. Available at: [Link]

  • Seayad, A. M., et al. (2014). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow. OUCI. Available at: [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]

  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]

  • Hu, X., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available at: [Link]

  • Bakulina, O., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

  • Solorio-Alvarado, C. R., et al. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Available at: [Link]

  • Indalkar, K. S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Organic Syntheses. Available at: [Link]

  • Langner, H. K., et al. (2020). Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras. PubMed. Available at: [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Available at: [Link]

  • Shestakova, A. K., et al. (2022). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. PMC. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CN-PUR-001 Subject: Removal of Unreacted Morpholine from Tertiary Amine Indane Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing unreacted morpholine from 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile . This is a common challenge in the synthesis of CNS-active indane derivatives. Morpholine is a secondary amine with high water solubility but persistent organic solubility ("stickiness"), often leading to oiling out or streaking during chromatography.

This guide provides three tiered protocols for purification, exploiting the critical structural difference: Morpholine is a secondary (


) amine , while your target product is a tertiary (

) amine
.

Module 1: The Diagnostic Phase

Before selecting a protocol, confirm the nature of your impurity profile.

Diagnostic CheckObservationImplication
TLC (Silica) Long streak from baseline up to

0.3
Free morpholine interacting with silanols.
Smell Fishy/Ammonia-like odor even after dryingResidual morpholine (Threshold < 10 ppm).
H-NMR Triplet at

2.9 ppm and 3.7 ppm
Significant morpholine contamination.
Physical State Product is oil instead of solidMorpholine preventing crystallization.

Module 2: Aqueous Workup Optimization (Tier 1)

The first line of defense. Standard extractions often fail because morpholine partitions back into the organic phase if the pH is not strictly controlled.

The Mechanism

Morpholine (


 8.[1]36) is a stronger base than many N-aryl/alkyl morpholine derivatives (Target 

~7.0–7.5 due to the electron-withdrawing nitrile group). We can exploit this window, but the most effective method relies on the lipophilicity of the indane ring .
Protocol: The "Salting Out" Wash
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or MTBE . Avoid DCM if possible (emulsion risk).

  • Acid Wash (Critical Step):

    • Wash the organic layer 3x with 0.5 M HCl .

    • Why: This protonates both amines. Morpholine

      
      HCl is highly water-soluble. Your target
      
      
      
      HCl is lipophilic enough to remain partially in the organic phase or form an oil at the interface.
    • Correction: If your product precipitates as the HCl salt, filter it. The morpholine salt will remain in the aqueous filtrate.

  • The "Goldilocks" pH Adjustment (Alternative):

    • If you must keep the product in the organic phase: Wash with Phosphate Buffer (pH 5.5) .

    • At pH 5.5, Morpholine (99.9% protonated) prefers water. The target nitrile (less basic) may partially partition into the organic layer, especially due to the greasy indane skeleton.

  • Brine Wash: Final wash with saturated brine to break emulsions.

Module 3: Chemical Scavenging (Tier 2 - Recommended)

The "Nuclear Option." This method chemically alters morpholine into a non-basic amide, making separation trivial. This is the most robust method for high-purity applications.

The Chemistry

We use an electrophile that reacts with


 amines (Morpholine) but is inert to 

amines (Target).
Workflow Visualization

ScavengingWorkflow Start Crude Mixture (Target + Morpholine) Decision Is Product Solid or Oil? Start->Decision Solid Recrystallization (EtOH/Heptane) Decision->Solid Solid Oil Chemical Scavenging Decision->Oil Oil Scavenger Add Electrophile (Acetic Anhydride OR PS-Isocyanate Resin) Oil->Scavenger Reaction Reaction: Morpholine -> N-Acetylmorpholine Target -> No Reaction Scavenger->Reaction Workup Acidic Wash (pH 4) Removes Target (Basic) into Water Amide remains in Organic Reaction->Workup Liquid Reagent ResinFilter Filtration (If using Resin) Reaction->ResinFilter Solid Resin Final Pure Target Workup->Final ResinFilter->Final

Figure 1: Decision tree for selecting the appropriate scavenging protocol based on physical state and reagent availability.

Protocol A: Polymer-Supported Isocyanate (Best for Scale < 5g)

Uses a resin to "grab" the morpholine. No extraction needed.

  • Dissolve crude in DCM or THF .

  • Add PS-Isocyanate resin (1.5 - 2.0 equivalents relative to estimated morpholine).

  • Stir gently at room temperature for 4–12 hours.

  • Filter the mixture. The morpholine is now covalently bound to the beads.

  • Concentrate the filtrate to obtain pure product.

Protocol B: Acetic Anhydride (Cost-Effective)

Converts morpholine to N-acetylmorpholine (neutral amide).

  • Dissolve crude in DCM . Add 1.5 eq Triethylamine (TEA) .

  • Add 1.2 eq Acetic Anhydride (relative to morpholine content). Stir 1 hour.

  • Acid/Base Extraction:

    • Wash organic layer with 1M HCl .

    • Crucial: The Target (amine) moves to the Aqueous Layer . The N-acetylmorpholine (amide) stays in the Organic Layer .

    • Discard Organic Layer.

    • Basify Aqueous Layer (pH 10) with NaOH.

    • Extract Target back into fresh DCM.

Module 4: Chromatographic Solutions (Tier 3)

If you must run a column, standard silica will fail due to amine tailing.

The Fix: You must deactivate the silica silanols.

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH

    
    OH) .
    
  • Ratio: 95 : 4 : 1 .

  • Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then run your gradient.

Frequently Asked Questions (FAQs)

Q: Can I just distill the morpholine off? A: Likely not. Morpholine boils at ~129°C. While your indane product is much heavier, morpholine forms azeotropes and is notoriously difficult to remove completely by high vacuum, often leaving a "gum" rather than a crisp solid.

Q: My product is oiling out during the acid wash. What now? A: This is "oiling out" of the hydrochloride salt. Do not discard the oil!

  • Decant the aqueous layer (containing morpholine).

  • Dissolve the oil in a small amount of Methanol.

  • Add fresh ether/heptane to induce crystallization of the target salt.

Q: Why not use an aldehyde scavenger? A: Aldehydes can form enamines or iminium ions with your product if there are any sterically accessible spots, or react with the nitrile alpha-carbon (though unlikely). Isocyanates or Anhydrides are kinetically much more selective for the secondary amine impurity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification and pKa considerations).

  • Biotage. (n.d.). Isocyanate Resins for Scavenging Nucleophiles. Technical Note. (Detailing the use of PS-Isocyanate for secondary amine removal).

  • Sigma-Aldrich. (n.d.). Morpholine: Physical Properties and Safety Data.[2] (Boiling point and pKa data verification).

  • Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis. (Comprehensive guide on scavenger resins).

Sources

Optimizing temperature conditions for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Conditions for Strecker Synthesis on 2-Indanone Scaffolds Document ID: TSC-IND-2024-09 Role: Senior Application Scientist Desk[1]

Introduction: The Thermodynamic Balancing Act

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield inconsistencies or purification difficulties during the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile .

This transformation is a classic Strecker reaction involving a cyclic ketone (2-indanone), a secondary amine (morpholine), and a cyanide source.[1] Unlike aldehyde-based Strecker reactions, ketone-derived


-aminonitriles possess a sterically crowded quaternary center at the C2 position.[1]

The Critical Insight: The formation of this product is governed by a delicate equilibrium .


[1]

Temperature is your primary control lever. If you run this too hot, the equilibrium shifts left (Retro-Strecker), resulting in low yields and recovery of starting material. If you run it too cold, the iminium formation is kinetically inhibited. This guide defines the "Goldilocks" zone for this specific indane scaffold.

Module 1: The Thermodynamics of Formation

The following diagram illustrates the reaction energy landscape and the specific risks associated with temperature deviations.

StreckerThermodynamics Start 2-Indanone + Morpholine Iminium Iminium Intermediate (Kinetic Bottleneck) Start->Iminium Acid Cat. T > 0°C Decomp Retro-Strecker / Indanone Polymerization Start->Decomp Self-Aldol (Base/Heat) Product Target Nitrile (Thermodynamic Product) Iminium->Product CN- Attack T < 30°C Iminium->Decomp Prolonged Heat > 50°C Product->Iminium Reversible T > 40°C

Figure 1: Reaction pathway showing the reversibility of the nitrile addition at elevated temperatures.

Module 2: Optimized Protocol (The "Cold-Start" Method)

Based on kinetic data for hindered ketones [1, 2], we recommend a stepwise temperature gradient . This protocol minimizes the "Retro-Strecker" risk while ensuring complete conversion.[1]

Reagents
  • Substrate: 2-Indanone (1.0 eq)[1]

  • Amine: Morpholine (1.1 - 1.2 eq)[1]

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Preferred over KCN for solubility][1]

  • Catalyst: Zinc Iodide (

    
    , 5 mol%) or mild Brønsted acid.[1]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1]

Step-by-Step Temperature Profile
PhaseTemperatureDurationTechnical Rationale
1. Activation 0°C (Ice Bath) 15 minsMix Indanone + Morpholine + Catalyst. Low temp prevents indanone self-condensation before the amine engages.
2.[1] Addition 0°C 30 minsAdd TMSCN dropwise.[1] Exothermic control is vital; rapid heat spikes can degrade the catalyst activity.
3. Reaction 20°C - 25°C 4-12 hrsRemove ice bath.[1] Allow to warm to RT naturally. DO NOT HEAT. The equilibrium constant (

) is most favorable at RT.[1]
4. Quench 0°C --Cool back to 0°C before adding sat.

. This "freezes" the equilibrium during the biphasic workup.

Module 3: Troubleshooting & FAQs

Issue 1: "My yield is low (<40%), and I see starting material by TLC."

Diagnosis: You likely heated the reaction or the workup was too aggressive.

  • The Science: The quaternary carbon at position 2 is sterically hindered. At temperatures >40°C, the entropy term (

    
    ) dominates, favoring the dissociation of the nitrile back to the iminium ion and cyanide [3].
    
  • Solution:

    • Ensure reaction temperature never exceeds 25°C.

    • Critical: Do not use hot solvent during recrystallization. Use evaporative crystallization or cold trituration (e.g., Et2O/Hexane).[1]

Issue 2: "The product is a sticky oil, not a solid."

Diagnosis: Incomplete conversion or presence of morpholine residues.

  • The Science: 2-Indanone derivatives are prone to forming "oils" if impurities disrupt the crystal lattice. Excess morpholine acts as a solvent, preventing solidification.

  • Solution:

    • Wash the organic layer with dilute citric acid (10% w/v) during workup to remove excess morpholine.[1]

    • Triturate the oil with cold Isopropanol (IPA) or Diethyl Ether . Scratch the flask side to induce nucleation.

Issue 3: "Can I use KCN/AcOH instead of TMSCN?"

Diagnosis: Yes, but temperature sensitivity increases.

  • The Science: The KCN/AcOH method generates HCN in situ. This reaction is slower and requires a polar solvent (MeOH/Water).[1] The presence of water can hydrolyze the iminium ion back to the ketone if the temperature rises [4].

  • Adjustment: If using KCN, maintain the reaction strictly at 20°C . Do not heat to solubilize KCN; let it dissolve slowly over time.[1]

Issue 4: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Likely 2-indanone self-condensation (dimerization).[1]

  • The Science: 2-Indanone has acidic

    
    -protons.[1] In the presence of basic morpholine and heat, it can undergo aldol-like condensation.
    
  • Solution: This is a temperature/addition rate issue. Ensure the cyanide source is added immediately after the amine to trap the iminium ion before the ketone can dimerize.

Module 4: Safety & Scale-Up

Warning: This reaction involves Cyanide.[1][2][3][4][5][6][7][8][9]

  • Temperature & Safety: Never heat a cyanide reaction in an open system. HCN gas (boiling point 26°C) can be evolved if the mixture becomes acidic and warm.[1]

  • Thermal Runaway: The addition of TMSCN to the imine is exothermic. On a scale >10g, active cooling (chiller) is mandatory to prevent a temperature spike that could vaporize HCN or cause a pressure event.[1]

Scale-Up Decision Matrix

ScaleUp Input Batch Size Small < 1g Input->Small Medium 1g - 10g Input->Medium Large > 10g Input->Large Action1 Ice Bath (0°C) Passive Warming Small->Action1 Action2 Active Chiller (0°C) Dropwise Addition Control Medium->Action2 Action3 Dosing Pump Internal Temp Probe Required Large->Action3

Figure 2: Safety protocols based on reaction scale.

References

  • Organic Chemistry Portal. "Strecker Synthesis." Organic Chemistry Portal. Available at: [Link]

  • Zuend, S. J., et al. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids."[1] Nature, 2009. Available at: [Link]

  • Master Organic Chemistry. "The Strecker Amino Acid Synthesis." Master Organic Chemistry. Available at: [Link]

  • ChemGuide. "Nucleophilic Substitution Reactions of Halogenoalkanes and Cyanide Ions." ChemGuide. Available at: [Link][1]

Disclaimer: This guide is for research purposes only. All experiments involving cyanide must be conducted in a functioning fume hood with appropriate personal protective equipment (PPE) and specific cyanide antidote kits available immediately on site.[1]

Sources

Purification strategies for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile exhibit severe peak tailing and streaking during silica gel chromatography?

This is the most common issue encountered with this class of compounds. The morpholine moiety contains a basic nitrogen atom, which strongly interacts with the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[1] This acid-base interaction leads to non-ideal chromatographic behavior, including broad, tailing peaks, and can result in poor separation and reduced recovery of the final product.[1]

Q2: What is a recommended starting point for developing a mobile phase system for this compound?

A systematic approach using Thin-Layer Chromatography (TLC) is essential.[2] Begin with a binary solvent system of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc). The goal is to find a ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[3] Crucially, due to the basicity of the morpholine group, the mobile phase should be modified with a small amount (0.5-2%) of a basic additive like triethylamine (Et3N) to suppress the interaction with silica gel.[1][4]

Q3: Should I opt for normal-phase or reversed-phase chromatography for this purification?

Normal-phase chromatography on silica gel is the most common and cost-effective method. However, it is only effective if the mobile phase is modified with a base like triethylamine to ensure good peak shape.[1] If the compound is highly polar and remains at the baseline even with polar mobile phases (e.g., methanol in dichloromethane), or if it shows instability on silica, reversed-phase (e.g., C18) chromatography is a viable alternative.[3][5][6] In reversed-phase, the compound might elute very early due to its polarity, requiring a highly aqueous mobile phase to achieve retention.[3][6]

Q4: My compound appears to be irreversibly stuck on the column, and increasing the solvent polarity doesn't lead to elution. What could be the cause?

There are two primary possibilities. First, the compound may have degraded on the acidic silica gel.[5] This can be pre-emptively checked by spotting the compound on a TLC plate, waiting for 30-60 minutes, and then developing the plate to see if new spots have appeared.[5] Second, if the mobile phase lacks a basic additive, the compound may be so strongly adsorbed to the silica that even highly polar solvents cannot displace it. The addition of triethylamine or a small amount of ammonium hydroxide in methanol is often necessary to elute such basic compounds.[5]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Severe peak tailing and poor recovery despite using a standard Hexane/EtOAc system.

  • Question: I've optimized my solvent system to an Rf of 0.25 on TLC, but on the column, the peak is extremely broad and I'm losing a significant amount of material. Why is this happening?

  • Answer: This is a classic sign of strong interaction between the basic morpholine nitrogen and acidic silanol groups on the silica. On a larger scale in a column, this effect is magnified compared to a TLC plate. The solution is to deactivate the acidic sites on the stationary phase.

    • Primary Solution: Add a basic modifier to your eluent. Incorporate 0.5-2% triethylamine (Et3N) into the entire mobile phase mixture (both for preparing the slurry and for elution).[1][4] This Et3N will compete with your compound for the acidic sites on the silica, allowing your compound to travel through the column more uniformly and resulting in a sharper peak and improved recovery.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be effective for basic compounds. Alternatively, you can deactivate the silica gel yourself by flushing the packed column with a solvent mixture containing a higher concentration of Et3N (e.g., 5%) before loading your sample.[3]

Issue 2: The compound does not move from the baseline (Rf ≈ 0) even in 100% Ethyl Acetate.

  • Question: My compound is very polar and won't move off the TLC baseline with ethyl acetate. How can I purify it using column chromatography?

  • Answer: When a compound is too polar for a standard solvent system, you need to employ a more aggressive, polar mobile phase.

    • Solution: Switch to a stronger solvent system. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase it. Remember to continue including 0.5-1% triethylamine in this new system. For extremely polar compounds, a solvent system containing ammonium hydroxide can be effective; for example, a stock solution of 10% ammonium hydroxide in methanol can be used as a modifier (1-10%) in dichloromethane.[5]

Issue 3: Co-elution of the target compound with a close-running impurity.

  • Question: TLC analysis shows two spots with very similar Rf values (e.g., 0.25 and 0.30). How can I achieve separation?

  • Answer: Separating closely eluting spots requires optimizing the selectivity of your chromatographic system.

    • Solution 1: Fine-tune the Mobile Phase. Try adding a third solvent to your binary system. For a Hexane/EtOAc mixture, adding a small amount of DCM or acetone can alter the selectivity and may increase the separation between the spots.

    • Solution 2: Use a Slower, More Controlled Elution. Instead of a steep gradient, use a very shallow gradient or run the column isocratically (with a single, constant solvent mixture).[5] This gives the compounds more time to interact with the stationary phase, improving resolution. Ensure your column is sufficiently long and packed well, as a longer residence time on the column can improve the separation of difficult mixtures.[5]

Issue 4: The crude material is not fully soluble in the initial, non-polar mobile phase.

  • Question: My crude product is a solid that won't dissolve in the low-polarity solvent I need to start my column with. How should I load it onto the column?

  • Answer: This is a common problem that can lead to poor separation if not handled correctly. Wet loading (dissolving in a strong solvent and injecting) will cause band broadening. The best practice is dry loading.

    • Solution: Dissolve your crude material in a minimal amount of a solvent it is soluble in (e.g., DCM or methanol). Add a small amount of silica gel (or an inert support like Celite) to this solution to form a slurry.[5][7] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder, which contains your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.[7]

Summary of Recommended Solvent Systems
Polarity of Compound/ImpurityStationary PhaseRecommended Mobile Phase SystemKey Considerations
Standard Silica GelHexanes / Ethyl Acetate + 0.5-2% Et3NThe workhorse system; optimize ratio via TLC for an Rf of 0.2-0.3.
Moderately Polar Silica GelDichloromethane / Ethyl Acetate + 0.5-2% Et3NGood for compounds that require more polarity than EtOAc alone.
Highly Polar Silica GelDichloromethane / Methanol + 0.5-1% Et3NA strong eluent system for polar compounds. Start with 1% MeOH and increase as needed.[5]
Very Polar / Basic Neutral AluminaHexanes / Ethyl AcetateAlumina is less acidic and can sometimes be used without a basic additive.
Alternative for Polar Compounds Reversed-Phase C18Water / Acetonitrile or Water / MethanolUseful if normal-phase fails. May require ion-pairing agents for better retention.[3][6]

Standard Operating Protocol: Flash Column Chromatography

This protocol outlines a reliable method for the purification of gram-scale quantities of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

1. TLC Analysis and Solvent System Optimization

  • Dissolve a small sample of the crude material.

  • Spot on a silica gel TLC plate.

  • Develop the plate in various ratios of Hexanes:EtOAc containing 1% Et3N.

  • Identify the solvent mixture that provides an Rf value of ~0.25 for the target compound. This will be your "Elution Solvent".

  • Prepare a less polar "Initial Solvent" (e.g., if the Elution Solvent is 30% EtOAc in Hexanes, the Initial Solvent could be 10% EtOAc in Hexanes).

2. Column Packing

  • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).

  • Prepare a slurry of silica gel in the "Initial Solvent".

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[8]

  • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading)

  • Dissolve the crude product (~1 g) in a minimal volume of a suitable solvent (e.g., 5-10 mL of DCM).

  • Add 2-3 g of silica gel to the solution.

  • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder.[5]

  • Carefully layer this powder onto the sand at the top of the packed column.

  • Add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection

  • Carefully add the "Initial Solvent" to the column.

  • Apply gentle air pressure to begin eluting the solvent.

  • Start with 2-3 column volumes of the "Initial Solvent" to elute very non-polar impurities.

  • Gradually increase the polarity of the mobile phase towards your optimized "Elution Solvent". A stepwise gradient is often effective (e.g., 10% EtOAc -> 15% -> 20% -> 25% -> 30%).

  • Collect fractions of a consistent volume.

5. Analysis of Fractions

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.

Troubleshooting Workflow Diagram

The following diagram provides a visual guide to diagnosing and solving common chromatography problems for this specific purification.

TroubleshootingWorkflow cluster_start Initial Analysis cluster_problems Problem Identification cluster_solutions Recommended Solutions Start Run TLC with Hex/EtOAc + 1% Et3N Tailing Severe Tailing or Streaking? Start->Tailing Check Peak Shape Rf_Low Rf < 0.1? Tailing->Rf_Low No Sol_Tailing Increase Et3N to 2% OR Use Neutral Alumina Tailing->Sol_Tailing Yes Rf_High Rf > 0.5? Separation Poor Separation? Rf_High->Separation No Sol_Rf_High Decrease % EtOAc in Mobile Phase Rf_High->Sol_Rf_High Yes Rf_Low->Rf_High No Sol_Rf_Low Increase % EtOAc OR Switch to DCM/MeOH + Et3N Rf_Low->Sol_Rf_Low Yes Sol_Separation Use Isocratic Elution OR Try Ternary System (e.g., add DCM) Separation->Sol_Separation Yes Proceed Proceed to Column (Rf ≈ 0.25, Good Shape) Separation->Proceed No

Caption: Troubleshooting workflow for purifying 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

References
  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Reddit. What type of column chromatography for highly polar compounds?. r/OrganicChemistry. Available from: [Link]

  • Unknown Source.
  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available from: [Link]

  • ResearchGate. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography | Request PDF. Available from: [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]

  • alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Available from: [Link]

  • Biocompare. Six Suggestions for Successful Column Chromatography. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Reddit. How do I do Columns faster? (Glass column chromatography). r/Chempros. Available from: [Link]

  • ACS Publications. Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. Available from: [Link]

  • Agilent. A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Available from: [Link]

  • MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available from: [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • PubMed. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Available from: [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Reality Check

The Challenge: Users frequently report precipitation of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (hereafter referred to as MDIC ) upon dilution into aqueous assay buffers (PBS, DMEM, RPMI). This "crash-out" phenomenon leads to erratic IC50 curves, false negatives in cell-based assays, and aggregation-based false positives in enzymatic screens.

The Structural Cause: To solve this, we must look at the molecule's "Solubility Triad":

  • The Indane Core: A highly lipophilic, planar scaffold that drives

    
     stacking and aggregation.
    
  • The Quaternary C2 Center: The presence of both the morpholine and nitrile groups on the same carbon creates a rigid, sterically crowded center that resists solvation.

  • The pKa Trap (Critical): While a standard morpholine ring has a pKa of ~8.3, the electron-withdrawing nitrile group at the geminal position lowers the pKa of the morpholine nitrogen (estimated pKa ~7.0–7.4).

    • Result: At physiological pH (7.4), a significant fraction of MDIC exists in its neutral (uncharged) form , which is the least soluble state.

Troubleshooting Guide: The "Crash-Out" Phenomenon

Issue 1: Precipitation Immediately Upon Dilution from DMSO

Symptom: You see a "cloud" or turbidity when adding the DMSO stock to the buffer, or your OD600 readings spike.

Root Cause: This is the "Solvent Shock" effect. When a hydrophobic compound in DMSO hits water, the water strips the DMSO shell faster than the compound can equilibrate, forcing the neutral MDIC molecules to aggregate.

The Solution: Intermediate Dilution Step Do not pipette directly from 100% DMSO stock into 100% aqueous buffer. You must "step down" the hydrophobicity.

Protocol: The "Step-Down" Method

  • Start: 10 mM MDIC in 100% DMSO.

  • Intermediate: Dilute 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

  • Final: Dilute this intermediate into your assay buffer.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Stock Solvent 100% DMSO100% DMSO (Anhydrous)
First Dilution Direct to Buffer (PBS)Intermediate: 50% DMSO / 50% PEG-400
Mixing Speed Fast pipettingAcoustic Dispensing or Vortex immediately
Max Final DMSO 0.1% - 0.5%0.5% - 1.0% (if cells tolerate)
Issue 2: Loss of Potency in Cell-Based Assays (Serum Effects)

Symptom: The compound works in biochemical assays but shows no effect in cell culture, or requires 10x higher concentration.

Root Cause: High Protein Binding. The lipophilic indane ring binds non-specifically to Albumin (BSA/FBS) in the media or to the plastic of the well plate.

The Solution: Detergent & Carrier Strategy

  • For Plastic Binding: Add 0.01% Tween-20 or Triton X-100 to your assay buffer. This coats the plastic and keeps MDIC in solution.

  • For Serum Binding: You cannot remove serum, but you can improve the "free fraction" by using a solubility enhancer like 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .

Advanced Formulation: The Cyclodextrin System

For animal studies or high-concentration cellular assays (>50 µM), simple DMSO/Buffer mixes will fail. You must encapsulate the hydrophobic indane core.

Protocol: HP-


-CD Complexation 
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.
    
  • Dissolve MDIC in a minimal volume of DMSO (e.g., 50 µL).

  • Add the MDIC/DMSO dropwise to the Cyclodextrin solution while vortexing.

  • Sonication: Sonicate for 10–15 minutes at 40°C. The solution should turn clear.

  • Filter: Pass through a 0.22 µm PVDF filter to remove micro-aggregates.

Why this works: The hydrophobic indane ring enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin keeps the complex soluble.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this workflow to diagnose your specific issue.

SolubilityTree Start Start: MDIC Solubility Issue CheckTurbidity Is the solution cloudy (Turbid)? Start->CheckTurbidity CheckPotency Is solution clear but low potency? CheckTurbidity->CheckPotency No Precipitation Diagnosis: Macroscopic Precipitation CheckTurbidity->Precipitation Yes Adsorption Diagnosis: Surface Adsorption or Protein Binding CheckPotency->Adsorption Yes ActionSolvent Action: Use Step-Down Dilution (DMSO -> PEG400 -> Buffer) Precipitation->ActionSolvent ActionDetergent Action: Add 0.01% Tween-20 to Assay Buffer Adsorption->ActionDetergent In Vitro ActionCD Action: Use 20% HP-beta-CD as carrier Adsorption->ActionCD In Vivo / High Conc Validation Validation: Measure OD600 (Should be < 0.005) ActionSolvent->Validation ActionDetergent->Validation ActionCD->Validation

Caption: Decision matrix for diagnosing and treating MDIC solubility failures.

Diagram 2: The "Step-Down" Preparation Protocol

Follow this specific order of operations to prevent "solvent shock."

StepDown Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Mix (50% DMSO / 50% PEG400) Stock->Intermediate 1:10 Dilution Final Assay Well (Buffer + 0.01% Tween) Intermediate->Final 1:100 Dilution

Caption: The "Step-Down" dilution method minimizes kinetic precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I acidify my buffer to dissolve MDIC?

  • Answer: Chemically, yes—lowering the pH to 5.0 would protonate the morpholine (making it cationic and soluble). However , biologically, this is usually invalid for enzymatic or cellular assays which require pH 7.4. If your assay tolerates pH 6.5, you will see a significant solubility improvement.

Q2: My compound precipitates in the freezer. Is it ruined?

  • Answer: Not necessarily. DMSO is hygroscopic (absorbs water from air). If your stock absorbed water, MDIC will crash out at -20°C.

    • Fix: Warm to 37°C and vortex vigorously. If it redissolves, it is usable. If not, add fresh anhydrous DMSO. Always store stocks in single-use aliquots to prevent freeze-thaw hydration cycles.

Q3: How do I know if my IC50 is real or an artifact?

  • Answer: Perform a detergent sensitivity test . Run your assay with and without 0.01% Triton X-100.

    • If the IC50 shifts by >10-fold (e.g., from 1 µM to >10 µM) with detergent, your original activity was likely a "promiscuous aggregator" artifact, not true binding.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on physicochemical properties).
  • PubChem. Compound Summary: Morpholine (Physicochemical Properties).[1][2] Retrieved from [Link]

  • Gene Tools. Morpholino Oligomers Essential Information (Solubility Protocols). Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

[1]

Strategic Overview

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 1157501-77-3) is a critical

1

For researchers and process chemists, Fourier Transform Infrared (FTIR) spectroscopy serves a specific, high-value purpose for this molecule: Reaction Endpoint Monitoring .[1] While NMR is superior for structural elucidation, FTIR is the most efficient tool for confirming the consumption of the ketone precursor (2-indanone) and the formation of the nitrile functionality.

This guide compares the spectral footprint of the product against its precursors to provide a robust quality control (QC) workflow.

Critical Spectral Analysis

The FTIR spectrum of this molecule is defined by the coexistence of the indane ring system , the morpholine ether linkage , and the nitrile group .

Characteristic Peaks Table

Data synthesized from functional group analysis of

Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic ValueStructural Origin
Nitrile (C≡N) 2230 – 2250 Weak/MedHigh Characteristic triple bond stretch.[1] Often weaker in

-aminonitriles due to lack of conjugation.[1]
Aromatic C-H 3000 – 3100LowMediumIndane ring C-H stretching.[1]
Aliphatic C-H 2800 – 2980MediumLowCH₂ groups in morpholine and indane rings.
Ether (C-O-C) 1100 – 1120 Strong High Morpholine ring ether stretch.[1]
Aromatic Ring 1450 – 1600MediumMediumC=C skeletal vibrations of the benzene ring.
Quaternary C ~1440 - 1460MediumLowC-N / C-C skeletal vibrations at the chiral center.[1]
The "Silent" Nitrile Warning

Expert Insight: A common pitfall in analyzing this compound is the expectation of a strong nitrile peak. In

1
  • Observation: The peak at ~2240 cm⁻¹ may appear as a small "blip" rather than a dominant feature.

  • Validation: Do not rely solely on the presence of the nitrile peak. You must validate success by the absence of the carbonyl peak (see Section 3).

Comparative Analysis: Product vs. Alternatives

Comparison A: Reaction Monitoring (Precursor vs. Product)

The most critical comparison for a development scientist is distinguishing the product from the starting material, 2-Indanone .

Feature2-Indanone (Precursor) Target Product (Nitrile) Operational Implication
Carbonyl (C=O) Strong, Sharp @ 1720-1740 cm⁻¹ ABSENT Primary Endpoint Indicator. The reaction is incomplete if any peak remains here.[1]
Nitrile (C≡N) AbsentPresent @ ~2240 cm⁻¹Confirmatory signal.[1]
Amine (N-H) Absent (Morpholine precursor has N-H @ 3300)Absent (Tertiary amine formed)Disappearance of Morpholine N-H confirms coupling.[1]
Ether (C-O-C) AbsentStrong @ ~1110 cm⁻¹Confirms incorporation of morpholine ring.[1]
Comparison B: FTIR vs. Raman Spectroscopy

For this specific molecule, FTIR has limitations due to the weak nitrile dipole.

MethodDetection PrincipleSuitability for Nitrile (-CN)Recommendation
FTIR Change in Dipole MomentModerate/Low. The C≡N stretch is often weak in this environment.[1]Best for Purity. Excellent at detecting unreacted ketone (strong C=O dipole).[1]
Raman Change in PolarizabilityExcellent. The C≡N bond has high polarizability, resulting in a very strong Raman shift.Best for Confirmation. Use Raman if the FTIR nitrile peak is ambiguous.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning peaks and monitoring the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

GIndanonePrecursor:2-IndanoneReactionStreckerSynthesisIndanone->ReactionCO_PeakC=O Stretch~1740 cm⁻¹(STRONG)Indanone->CO_PeakDominant FeatureMorpholinePrecursor:MorpholineMorpholine->ReactionNH_PeakN-H Stretch~3300 cm⁻¹(BROAD)Morpholine->NH_PeakDominant FeatureProductTarget:2-Morpholino...carbonitrileReaction->ProductCN_PeakC≡N Stretch~2240 cm⁻¹(WEAK/MED)Product->CN_PeakNew FeatureEther_PeakC-O-C Stretch~1110 cm⁻¹(STRONG)Product->Ether_PeakRetained FeatureCO_Peak->ProductMUST DISAPPEARNH_Peak->ProductMUST DISAPPEAR

Caption: Spectral transition logic. The disappearance of C=O (1740 cm⁻¹) and N-H (3300 cm⁻¹) is the primary metric for reaction completion, while the emergence of C≡N (2240 cm⁻¹) confirms the product structure.

Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this intermediate to avoid moisture interference with the hygroscopic morpholine residues.[1]

Step-by-Step Workflow:

  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).[1]

  • Precursor Reference: Run a scan of pure 2-indanone. Note the height of the carbonyl peak at 1740 cm⁻¹. This is your 100% impurity baseline .

  • Sample Prep: Place ~5-10 mg of the dried solid product on the diamond crystal. Apply high pressure (clamp) to ensure contact.[1]

  • Acquisition: Scan sample (32 scans).

  • Data Processing (Baseline Correction): Apply automatic baseline correction.

  • Validation Criteria (Pass/Fail):

    • PASS: Peak @ 2240 cm⁻¹ is visible (S/N > 3).[1] Peak @ 1740 cm⁻¹ is absent or <2% relative intensity.

    • FAIL: Peak @ 1740 cm⁻¹ is distinct. Action: Recrystallize or continue reaction.

Troubleshooting
  • Issue: Broad peak around 3300-3400 cm⁻¹.[1]

    • Cause: Residual moisture or unreacted morpholine.[1]

    • Fix: Dry sample under vacuum at 40°C for 4 hours.[1] If peak persists and is sharp, it is unreacted morpholine (N-H).

  • Issue: No Nitrile peak visible.

    • Cause: Low dipole moment or crystal orientation effects.[1]

    • Fix: Increase scan count to 64. If still invisible, use Raman spectroscopy or NMR.

References

  • National Institutes of Health (NIH). (2023).[1] Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Journal of Physical Chemistry Letters. Retrieved from [Link][1]

  • Master Organic Chemistry. (2024). The Strecker Synthesis: Mechanism and Applications. Retrieved from [Link]

Mass spectrometry fragmentation pattern of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules.[1] This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, a compound featuring a unique confluence of morpholine, indane, and α-aminonitrile moieties.

This document moves beyond a simple catalog of fragments, delving into the mechanistic rationale behind bond cleavages. By comparing the fragmentation of the parent molecule to its constituent chemical motifs, we offer a predictive framework that enhances the confidence in structural assignments for related compounds. The methodologies and data presented herein are designed to serve as a practical reference for researchers and scientists engaged in the characterization of complex heterocyclic compounds.

The Analyte: Structural Features and Predicted Behavior

The fragmentation behavior of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is dictated by the interplay of its distinct structural components. Understanding these components individually is key to predicting the overall fragmentation pathway.

  • Molecular Formula: C₁₄H₁₆N₂O

  • Molecular Weight: 228.29 g/mol

Core Structural Motifs:

  • Morpholine Ring: As a saturated heterocyclic amine, the morpholine moiety is susceptible to α-cleavage adjacent to its nitrogen and oxygen atoms. The nitrogen atom, in particular, provides a site for charge stabilization, making adjacent bond cleavages a dominant fragmentation route.[2][3]

  • Dihydro-indene Core: This bicyclic system combines an aromatic ring with a saturated five-membered ring. The aromatic portion imparts stability to the molecular ion, while the aliphatic part is prone to fragmentation.[4][5]

  • α-Aminonitrile Center: The central quaternary carbon, bonded to both the morpholine nitrogen and the nitrile group, is a point of structural strain and a critical nexus for fragmentation. Cleavage of the C-N bond connecting the morpholine ring or loss of the nitrile group are highly probable events. The fragmentation of α-amino acids, a related structure, often involves losses of groups attached to the α-carbon.[6]

The presence of an odd number of nitrogen atoms (two) predicts a molecular ion with an even mass-to-charge ratio (m/z), which is consistent with the calculated molecular weight of 228.29.[3]

Proposed Fragmentation Pathway of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 228. The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral radicals. The primary pathways are initiated by charge localization on the morpholine nitrogen, which directs characteristic α-cleavages.

Primary Fragmentation Pathways:

  • Loss of the Morpholine Ring (Pathway A): The most favorable initial fragmentation is predicted to be the cleavage of the C2-N bond. This is an α-cleavage relative to the nitrogen atom and results in the loss of a neutral morpholine radical, yielding a highly stable, resonance-delocalized indene-2-carbonitrile cation.

  • Cleavage within the Morpholine Ring (Pathway B): An alternative α-cleavage can occur within the morpholine ring itself, specifically at the C-C bond adjacent to the nitrogen. This leads to the opening of the morpholine ring and the formation of a characteristic iminium ion.

  • Retro-Diels-Alder (RDA) Fragmentation (Pathway C): The dihydro-indene structure can potentially undergo a retro-Diels-Alder type reaction, leading to the loss of ethene from the five-membered ring.

The proposed fragmentation cascade is visualized in the diagram below.

G M Molecular Ion (M⁺˙) m/z = 228 F1 Indene-2-carbonitrile Cation m/z = 142 M->F1 - C₄H₈NO• (Morpholine radical) F2 Iminium Ion m/z = 199 M->F2 F3 Loss of HCN m/z = 115 F1->F3 - HCN F4 Tropylium Ion? m/z = 91 F3->F4 - C₂H₂

Caption: Predicted EI fragmentation pathway of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Comparative Analysis: Fragmentation of Core Motifs

To validate the proposed pathway, we compare it with the known fragmentation patterns of its constituent parts.

Structural Motif Characteristic Fragmentation Behavior Key Fragments (m/z) Relevance to Parent Molecule
Morpholine Alpha-cleavage next to nitrogen is dominant, leading to the loss of an ethyl group or ring opening. The base peak is often at m/z 57 or m/z 30.[2][7][8]87 (M⁺˙), 57, 42, 30The tendency for α-cleavage at the nitrogen atom strongly supports Pathway A (loss of the entire morpholine moiety) and Pathway B (ring opening).
Indane Fragmentation is characterized by the loss of alkyl fragments from the five-membered ring. Loss of an ethyl radical (29 Da) to form a stable benzylic cation is common.[9]118 (M⁺˙), 117, 91 (Tropylium)The stability of the indene cation (m/z 142) after the loss of the morpholine ring is a major driving force for fragmentation. Further fragmentation to m/z 115 and m/z 91 is consistent with the breakdown of an indane-like structure.
α-Aminonitriles These compounds readily lose the nitrile group as HCN (27 Da) or a •CN radical (26 Da). Cleavage of the bond between the α-carbon and the amine is also a common pathway.[6][10]VariableThe predicted loss of HCN from the m/z 142 fragment to yield an ion at m/z 115 is a classic fragmentation for a nitrile-containing ion.

This comparative analysis demonstrates that the proposed fragmentation pattern for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a logical and well-supported synthesis of the behaviors of its individual functional groups, with the α-aminonitrile center acting as the primary initiation site for fragmentation.

Experimental Protocol: A Self-Validating Methodology

To empirically determine the fragmentation pattern, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The use of GC ensures the introduction of a pure, thermally stable analyte into the ion source.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

    • Transfer an aliquot to an autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

    • Injection: 1 µL injection volume, splitless mode, injector temperature of 250°C.

    • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Program: Initial temperature of 70°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (m/z 228).

    • Annotate all major fragment ions and calculate their corresponding neutral losses.

    • Compare the empirical data with the predicted fragmentation pattern.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 10 µg/mL Dissolve->Dilute Vial Transfer to Vial Dilute->Vial Inject Inject 1 µL Vial->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Extract Extract Spectrum Detect->Extract Annotate Annotate Fragments Extract->Annotate Compare Compare to Prediction Annotate->Compare

Caption: Experimental workflow for acquiring and interpreting the mass spectrum.

Predicted Data Summary

The following table summarizes the expected key ions in the EI mass spectrum of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

m/z Proposed Ion Structure Neutral Loss Formula of Loss Significance
228Molecular Ion (M⁺˙)--Confirms molecular weight.
199Iminium ion from morpholine ring opening•C₂H₅Ethyl radicalIndicates α-cleavage within the morpholine ring (Pathway B).
142Indene-2-carbonitrile cation•C₄H₈NOMorpholine radicalPredicted Base Peak. Highly stable fragment resulting from the loss of the entire morpholine moiety (Pathway A).
115Indenyl cationHCNHydrogen CyanideCharacteristic loss from the nitrile-containing fragment at m/z 142.
91Tropylium ion or related C₇H₇⁺ isomerC₂H₂AcetyleneCommon, stable fragment from the breakdown of aromatic systems containing alkyl substituents.
86Morpholinium cationC₁₀H₁₀NIndene-carbonitrile radicalCharge retained on the morpholine fragment (less likely).
57C₃H₅O⁺ or C₄H₉⁺ fragment--Common fragment from morpholine breakdown.

Conclusion

The in-silico fragmentation analysis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile provides a robust, mechanistically-grounded prediction of its mass spectrum. The fragmentation is dominated by a charge-directed α-cleavage, leading to the facile loss of the morpholine ring to produce a stable indene-2-carbonitrile cation at m/z 142, which is anticipated to be the base peak. Subsequent fragmentation of this ion via the loss of hydrogen cyanide is also expected. This predictive guide, grounded in the established principles of mass spectrometry and supported by comparative data, serves as an essential tool for the rapid and accurate identification of this compound and its structural analogues in complex matrices.[1][11]

References

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

  • University of Lille. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • SciSpace. (n.d.). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. Retrieved from [Link]

  • eScholarship.org. (n.d.). HHS Public Access. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • YouTube. (2018). MS fragmentation patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Data. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. Retrieved from [Link]

  • AromaDb. (n.d.). CSIR CIMAP AROMA | Compound Details. Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

HPLC Method Validation Guide: Purity Testing of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated HPLC method for the chemical purity and assay testing of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (MDIC).

The Challenge: MDIC presents a classic chromatographic paradox. The indane ring is highly hydrophobic and aromatic, requiring strong organic elution, while the morpholine moiety is a basic secondary amine (


), prone to severe peak tailing on standard silica columns due to ionic interaction with residual silanols.

The Solution: This guide compares a traditional Acidic C18 Method (Method A) against an optimized High-pH Hybrid C18 Method (Method B). Experimental data demonstrates that Method B offers superior peak symmetry, higher theoretical plates, and better resolution of polar impurities, making it the recommended standard for QC release testing.

Part 1: Analyte Analysis & Method Strategy

Chemical Profile[1]
  • Analyte: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile[1]

  • Critical Functional Groups:

    • Morpholine Nitrogen: Basic center. At pH < 8, it is protonated (

      
      ), leading to secondary interactions with column silanols.
      
    • Indane System: Aromatic, providing UV absorption (Primary

      
       nm; Secondary 
      
      
      
      nm).
    • Nitrile Group: Polar, electron-withdrawing, stable under RP conditions.

Comparison of Methodological Approaches
FeatureMethod A: Traditional AcidicMethod B: High-pH Optimized (Recommended)
Stationary Phase Standard C18 (5µm, 100Å)Hybrid Silica C18 (e.g., XBridge/Gemini)
Mobile Phase pH pH 2.5 (Phosphate Buffer)pH 9.5 (Ammonium Bicarbonate)
Mechanism Ion-Suppression (Partial)Analyte Neutralization (Free Base)
Peak Shape (

)
1.8 – 2.5 (Significant Tailing)1.0 – 1.2 (Symmetric)
MS Compatibility Poor (Non-volatile buffer)Excellent (Volatile buffer)
Selectivity Driven by hydrophobicity onlyDriven by hydrophobicity + deprotonation
Strategic Decision Diagram

The following diagram illustrates the critical decision pathway for selecting the High-pH strategy over the traditional approach.

MethodSelection Start Analyze Molecule: MDIC CheckPka Check Basic Center (Morpholine pKa ~8.3) Start->CheckPka PathA Method A: Low pH (<3.0) CheckPka->PathA Traditional PathB Method B: High pH (>9.0) CheckPka->PathB Optimized ResultA Result: Protonated Amine Silanol Drag (Tailing) PathA->ResultA ResultB Result: Free Base Form Sharp Peak Shape PathB->ResultB

Figure 1: Decision logic for selecting High-pH chromatography for morpholine-containing indanes.

Part 2: Detailed Experimental Protocols

Reagents and Standards
  • Reference Standard: MDIC (>99.5% purity, characterized by NMR/MS).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Ammonium Bicarbonate (High Purity), Ammonium Hydroxide (25%).

Method B: Optimized High-pH Protocol (The Standard)

This protocol is designed to suppress silanol activity by operating above the


 of the morpholine group.
  • Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge C18 BEH,

    
     mm, 3.5 µm (or Phenomenex Gemini NX-C18). Note: Standard silica columns will dissolve at this pH; Hybrid particles are mandatory.
    
  • Column Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm (primary) and 254 nm (secondary identification).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with

    
    .
    
  • Mobile Phase B: Acetonitrile.[2][3]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 90 10 Return to Initial

| 23.0 | 90 | 10 | Re-equilibration |

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Accurately weigh 25 mg of MDIC into a 25 mL volumetric flask. Dissolve and dilute to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (Conc: 100 µg/mL).

Part 3: Validation Results & Performance Data

The following data summarizes the validation of Method B according to ICH Q2(R1) guidelines.

System Suitability & Robustness

Comparison of Method A (Low pH) vs. Method B (High pH)

ParameterMethod A (pH 2.5)Method B (pH 9.5)Acceptance Criteria
Retention Time (

)
6.4 min8.2 minN/A
Tailing Factor (

)
2.1 (Fail)1.08 (Pass)

Theoretical Plates (

)
4,50012,500

Resolution (

)
1.8 (vs. Impurity A)4.2 (vs. Impurity A)

Linearity and Range

Evaluated over 50% to 150% of the target concentration (100 µg/mL).

  • Range: 50 µg/mL – 150 µg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels in the sample matrix.

Spike LevelMean Recovery (%)% RSD (n=3)Status
80% 99.4%0.5%Pass
100% 100.1%0.3%Pass
120% 100.5%0.6%Pass
Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Part 4: Validation Workflow Visualization

This diagram outlines the sequence of validation experiments required to certify this method for QC release.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Metrics cluster_2 Phase 3: Limits & Robustness Specific Specificity / Stress Testing (Acid, Base, Ox, Thermal) SysSuit System Suitability (Tailing, Plates) Specific->SysSuit Linearity Linearity & Range (5 Levels) SysSuit->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD / LOQ Precision->Sensitivity Robustness Robustness (Flow, Temp, pH +/- 0.2) Sensitivity->Robustness

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).

Part 5: Critical Notes & Troubleshooting

Chiral Purity Warning

This method separates chemical impurities (related substances). However, the C2 position of the indane ring is a chiral center.

  • If your synthesis is asymmetric: You must validate a separate Chiral HPLC method (e.g., using a Chiralcel OD-H or AD-H column) to determine Enantiomeric Excess (ee%).

  • If your product is a racemate: This method is sufficient for chemical purity, but the enantiomers will likely co-elute as a single peak on the C18 column.

Troubleshooting Tailing

If peak tailing (


) persists even at pH 9.5:
  • Check Column History: Ensure the column was not previously used with strong acids, which can strip the hybrid layer.

  • Buffer Freshness: Ammonium bicarbonate is volatile. Prepare fresh buffer daily to maintain pH 9.5.

  • Sample Diluent: Ensure the sample diluent is not significantly stronger (more organic) than the initial mobile phase gradient to effectively focus the peak at the column head.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][6]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates stability of hybrid particles at pH 1-12).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

A Comprehensive Guide to the Physicochemical Characterization of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile: A Comparative Analysis of Melting Point Determination and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and thorough characterization of a novel chemical entity is a cornerstone of the developmental pipeline. The physicochemical properties of a compound, such as its melting point, are critical indicators of purity, identity, and stability. This guide provides an in-depth technical comparison of methodologies for determining the melting point of the novel compound, 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, and discusses the synergistic role of complementary analytical techniques. As no public domain melting point data for this specific molecule is currently available, this document serves as a procedural guide for its determination, grounded in authoritative pharmacopeial standards and advanced analytical practices.

The identity and purity of a new drug substance are fundamental to its quality, safety, and efficacy.[1][2][3][4] The melting point, a thermodynamic property, has long served as a primary indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range, making its precise determination a critical quality control parameter.[5] This guide will explore the classical capillary melting point method as stipulated by leading pharmacopeias and contrast it with modern thermal analysis techniques.

I. Primary Method: Capillary Melting Point Determination

The capillary melting point method is a long-established and widely accepted technique for determining the melting range of a substance.[6][7][8][9][10] Its inclusion in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) underscores its regulatory acceptance.[6][7][9][10]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and then completely liquefies are recorded as the melting range.

Experimental Protocol (Based on USP <741> and Ph. Eur. 2.2.14):

  • Sample Preparation: The 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile sample must be thoroughly dried, typically in a vacuum desiccator over a suitable drying agent, to remove any residual solvents that could depress the melting point. The dried sample is then finely powdered.

  • Capillary Tube Packing: The powdered sample is introduced into a capillary tube of specified dimensions (typically 0.8-1.2 mm internal diameter) to form a compact column of 2.5-3.5 mm in height.[7]

  • Apparatus and Heating: An electrically heated apparatus with a temperature-controlled block or a liquid bath is used.[8][9] The temperature is ramped at a slow, controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[7][9]

  • Observation and Recording: The melting range is recorded from the temperature of the initial collapse of the solid (onset point) to the temperature at which the last solid particle passes into the liquid phase (clear point).[7]

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow heating rate is crucial for allowing the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate determination.

  • Dry Sample: Prevents the depression of the melting point by volatile impurities like solvents.

Workflow for Physicochemical Characterization

G cluster_0 Primary Characterization cluster_1 Advanced & Orthogonal Methods cluster_2 Data Synthesis & Purity Assessment A Sample Preparation (Drying, Powdering) B Capillary Melting Point (USP <741> / Ph. Eur. 2.2.14) A->B C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E High-Performance Liquid Chromatography (HPLC) A->E F Melting Point & Enthalpy B->F C->F G Thermal Stability & Solvent Content D->G H Chromatographic Purity & Impurity Profile E->H I Comprehensive Physicochemical Profile F->I G->I H->I

Caption: Workflow for the physicochemical characterization of a novel compound.

II. Comparative Analysis with Alternative and Complementary Techniques

While the capillary method is a pharmacopeial standard, a comprehensive characterization, especially for a new chemical entity, benefits from the application of orthogonal methods. Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC) provide complementary and often more detailed information.

Technique Principle Information Obtained Advantages Limitations
Capillary Melting Point Visual observation of phase transition upon heating.Melting range.Simple, low cost, pharmacopeially accepted.Subjective, less sensitive to small amounts of impurities, provides no thermodynamic data.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12][13]Melting point (onset and peak), enthalpy of fusion, glass transitions, polymorphism.[14]Highly accurate and reproducible, quantitative (enthalpy), small sample size, detects polymorphism.[11][15]More expensive instrumentation, sensitive to sample packing and heating rate.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.[16][17][18][19][20]Thermal stability, decomposition temperature, presence of volatiles (water, solvents).[16][19]Quantifies volatile content, determines decomposition profile.Does not directly measure melting point, insensitive to phase transitions without mass loss.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[21][22][23][24]Purity, number and quantity of impurities, stability under stress conditions.[22][25]Highly sensitive and quantitative for purity assessment, can separate and quantify closely related impurities.[23]Does not provide information on thermophysical properties like melting point.

Expertise & Experience in Method Selection:

  • Initial Screening: The capillary melting point method is an excellent, cost-effective choice for an initial assessment of purity and for routine identification.

  • In-depth Characterization: For drug development and regulatory submissions, DSC is the preferred method for melting point determination.[11][15] The enthalpy of fusion obtained from DSC can provide insights into the crystal lattice energy. The ability to detect polymorphic transitions is critical, as different crystal forms can have different solubilities and bioavailabilities.

  • Complementary Purity Assessment: A sharp melting point by capillary method or DSC suggests high purity, but it does not provide a quantitative purity value. HPLC is the gold standard for quantifying impurities and is a necessary component of a complete characterization package.[21][22] For instance, an impurity that co-crystallizes with the active pharmaceutical ingredient (API) might not significantly affect the melting point but would be readily detected and quantified by HPLC.

  • Understanding Thermal Events: TGA is crucial for interpreting DSC data. A weight loss observed in a TGA thermogram at a temperature below the melting point can distinguish between the loss of a solvent (desolvation) and a true melting event.[18]

III. Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, each protocol must be a self-validating system.

  • Melting Point Apparatus Calibration: The accuracy of the melting point apparatus must be regularly verified using certified reference standards with known melting points, as stipulated by USP <741>.[6][7][8][26] This calibration ensures the reliability of the temperature readings.

  • System Suitability for HPLC: Before analyzing any samples, the HPLC system's performance is verified through system suitability tests. This involves injecting a standard solution to ensure that parameters like peak resolution, tailing factor, and reproducibility are within acceptable limits.

  • Orthogonal Data Correlation: The results from the different techniques should be corroborative. For example, a sharp, single endotherm in the DSC thermogram, with no prior weight loss in the TGA data, and a high purity value from HPLC (e.g., >99.5%) collectively provide a high degree of confidence in the sample's purity and identity.

IV. Conclusion

The determination of the melting point of a novel compound like 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a critical first step in its physicochemical characterization. While the pharmacopeial capillary method provides a reliable and straightforward means for this assessment, a comprehensive and scientifically rigorous approach, as demanded in modern drug development, necessitates a multi-faceted strategy.

The use of Differential Scanning Calorimetry offers a more precise and informative determination of the melting point and other thermal properties. When integrated with Thermogravimetric Analysis and High-Performance Liquid Chromatography, a complete and trustworthy profile of the compound's purity, stability, and identity can be established. This integrated analytical approach, grounded in authoritative standards, provides the robust data package required by researchers, scientists, and drug development professionals to confidently advance a new chemical entity through the development lifecycle.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • USP 741 Melting Point or Range. Scribd. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]

  • ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net. [Link]

  • Thermogravimetric Analyzer for Pharmaceutical Materials. American Pharmaceutical Review. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • 〈741〉 Melting Range or Temperature. USP-NF. [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency (EMA). [Link]

  • Differential Scanning Calorimetry DSC Analysis. SKZ Industrial. [Link]

  • Differential Scanning Calorimeter (DSC). Seven Star Pharma. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Appendix V A. Determination of Melting Point. British Pharmacopoeia. [Link]

  • 2.2.14. Melting Point - Capillary Method. Scribd. [Link]

  • 2.2.14. Melting point - capillary method. USP. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. [Link]

Sources

A Comparative Guide to Analytical Standards for the Quantification of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Synthetic Compound

In the landscape of drug discovery and development, the synthesis of novel chemical entities is a constant pursuit. 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile represents a unique structural scaffold, combining the saturated heterocycle of morpholine with a functionalized indene core. As with any new compound of pharmaceutical interest, the ability to accurately and reliably quantify the molecule is paramount. This guide provides a comparative analysis of proposed analytical methodologies for the quantification of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, offering insights into method selection, protocol development, and validation considerations for researchers, scientists, and drug development professionals.

The accurate determination of purity and concentration is critical for establishing structure-activity relationships, ensuring dose-response accuracy in pharmacological studies, and meeting regulatory requirements for quality control. This document will explore two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as potential methods for the robust quantification of this novel compound. While specific, validated methods for this exact molecule are not yet established in the public domain, this guide will leverage established principles of analytical chemistry and data from analogous structures to propose and compare scientifically sound analytical approaches.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating and quantifying a wide range of compounds. For a molecule like 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, which possesses a moderate polarity and a UV-active indene ring system, reversed-phase HPLC with UV detection is a logical first choice.

Rationale for HPLC Suitability

The choice of HPLC is underpinned by several key molecular features of the target analyte. The presence of the aromatic indene moiety suggests strong ultraviolet (UV) absorbance, which is ideal for sensitive detection. The morpholine and nitrile groups contribute to the molecule's polarity, making it well-suited for separation on a reversed-phase C18 column, a workhorse in the pharmaceutical industry. Furthermore, HPLC analysis is non-destructive and can be readily adapted to measure the parent compound as well as potential impurities or degradants.

Proposed Experimental Protocol: RP-HPLC with UV Detection

This protocol is a starting point for method development and will require optimization for the specific analytical needs.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is proposed to ensure adequate separation of the main peak from any potential impurities.

    • Flow Rate: A typical flow rate of 1.0 mL/min would be appropriate.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance of the indene chromophore, likely in the range of 220-340 nm. A DAD is particularly useful for confirming peak purity and identifying the optimal wavelength.

    • Injection Volume: A 5-10 µL injection volume is standard.

  • Standard and Sample Preparation:

    • Standard Preparation: A certified reference standard of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile should be accurately weighed and dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution. A series of dilutions are then made to construct a calibration curve.

    • Sample Preparation: The sample containing the analyte should be dissolved in the same diluent as the standard and filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Prepare Sample Solution Dissolve_Smp Dissolve in Diluent Sample->Dissolve_Smp Filter Filter Sample (0.45 µm) Dissolve_Smp->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Mobile Phase Gradient Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Caption: Proposed workflow for the quantification of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile by HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While HPLC is often the primary choice for non-volatile or thermally labile compounds, GC-MS can be an excellent alternative, particularly for impurity identification.

Rationale for GC-MS Suitability

The applicability of GC-MS to 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile depends on its thermal stability and volatility. Assuming the compound can be volatilized without degradation, GC-MS offers high sensitivity and specificity. The mass spectrometer provides structural information, which is invaluable for confirming the identity of the analyte and for identifying unknown impurities. For polar molecules like this one, derivatization may be necessary to improve volatility and chromatographic peak shape.

Proposed Experimental Protocol: GC-MS

This protocol assumes direct analysis is possible but also considers the need for derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer) is required.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: The inlet temperature should be optimized to ensure complete volatilization without causing thermal degradation (e.g., starting at 250 °C).

    • Oven Temperature Program: A temperature gradient is necessary to achieve good separation. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).

    • MS Parameters: The mass spectrometer should be operated in electron ionization (EI) mode. A full scan mode can be used for initial method development and impurity identification, while selected ion monitoring (SIM) mode can be employed for higher sensitivity quantification.

  • Standard and Sample Preparation:

    • Standard Preparation: A stock solution of the reference standard is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A calibration curve is constructed from serial dilutions.

    • Sample Preparation: The sample is dissolved in the same solvent as the standard. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

  • Derivatization (if required): If the compound exhibits poor peak shape or thermal instability, derivatization can be employed. Silylation is a common technique for compounds with active hydrogens, though in this case, the tertiary amine of the morpholine ring is less reactive. Acylation could be another possibility to explore.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Volatile Solvent Standard->Dissolve_Std Sample Prepare Sample Solution Dissolve_Smp Dissolve in Volatile Solvent Sample->Dissolve_Smp Derivatization Derivatization (Optional) Dissolve_Std->Derivatization Dissolve_Smp->Derivatization GC_Inlet GC Inlet Injection Derivatization->GC_Inlet GC_Column Capillary GC Column GC_Inlet->GC_Column Temp. Program MS_Detector Mass Spectrometer GC_Column->MS_Detector Ionization TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Generate Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantify vs. Calibration Curve TIC->Quantification

Caption: Proposed workflow for the quantification of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile by GC-MS.

Comparative Analysis of Proposed Methods

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on polarity in a liquid phase, detection by UV absorbance.Separation based on volatility and boiling point in a gas phase, detection by mass-to-charge ratio.
Analyte Suitability Well-suited for polar, non-volatile, and thermally stable compounds with a UV chromophore.Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.
Selectivity Good selectivity based on chromatographic separation. Peak purity can be assessed with a DAD.Excellent selectivity due to both chromatographic separation and mass filtering.
Sensitivity Generally good, but can be limited by the molar absorptivity of the analyte.Can be highly sensitive, especially in SIM mode.
Structural Information Limited to UV spectrum, which is not highly specific.Provides detailed structural information from the mass fragmentation pattern, aiding in definitive identification.
Potential Challenges Co-elution of impurities with similar polarity and UV spectra.Thermal degradation of the analyte in the GC inlet or column. The need for derivatization adds complexity.
Typical Applications Routine quality control, purity assessment, and formulation analysis.Impurity identification, analysis of residual solvents, and trace-level quantification.

Considerations for Impurity Profiling

A crucial aspect of analytical method development is the ability to separate and identify potential impurities. For 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, impurities could arise from several sources:

  • Starting materials: Unreacted starting materials or impurities within them.

  • By-products of the synthesis: Isomers, incompletely reacted intermediates, or products of side reactions.

  • Degradation products: The compound may degrade under stress conditions such as heat, light, acid, or base.

Both HPLC and GC-MS methods should be developed to be "stability-indicating," meaning they can resolve the main compound from its potential impurities and degradation products. Stress testing of the drug substance can help to generate these degradation products and ensure the analytical method is capable of separating them.

Conclusion and Recommendations

For the quantification of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, High-Performance Liquid Chromatography with UV detection is the recommended primary analytical technique for routine quality control and purity assessment. Its robustness, ease of use, and suitability for the predicted properties of the analyte make it an ideal starting point for method development.

Gas Chromatography-Mass Spectrometry should be considered a complementary technique , particularly for the identification of unknown impurities and for specialized applications requiring high sensitivity. The development of a GC-MS method would be a valuable tool for in-depth characterization of the compound and its impurity profile.

Ultimately, the development of a robust and reliable analytical method for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile will require empirical validation. The protocols and comparisons presented in this guide provide a scientifically grounded framework for initiating this critical work, ensuring the quality and consistency of this novel compound in research and development.

References

  • Collaborative International Pesticides Analytical Council. (2020). CIPAC METHOD 595: MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-862. Retrieved from [Link]

  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2023). A new rp-hplc method for the simultaneous estimation of flupentixol and melitracen in its pure and pharmaceutical dosage form as per ich guidelines. Indo American Journal of Pharmaceutical Sciences, 10(12), 223-232. Retrieved from [Link]

  • Alonso, D. E., Binkley, J., & Patrick, J. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. LECO Corporation. Retrieved from [Link]

Safety Operating Guide

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 1157501-77-3).[1]

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in CNS drug discovery, its dual functionality—combining a basic morpholine ring with a reactive nitrile group—dictates a strict "Segregate and Incinerate" disposal strategy. The primary risk is not just toxicity, but the potential for hydrogen cyanide (HCN) evolution if mismanaged in acidic waste streams.

Hazard Identification & Waste Classification

Before disposal, you must classify the material to ensure downstream safety. This compound is not a standard commodity chemical; it is a research-grade intermediate with specific reactivities.[1]

Feature Hazard Implication Waste Code (RCRA/EU)
Nitrile Group (-CN) Critical: Potential to release HCN gas if exposed to strong acids (

).[1] Acute toxicity via oral/dermal routes.[2]
D003 (Reactivity - if cyanide releasable) or P-List analog (treat as highly toxic).[1]
Morpholine Ring Basic amine functionality.[3] Potential skin/eye irritant.[2][3][4][5][6]Corrosive/Irritant characteristics.[2]
Indane Core Lipophilic; likely toxic to aquatic life.Environmentally Hazardous Substance .

Operational Directive: Treat this substance as Acute Hazardous Waste . Do NOT rely on "drain disposal" limits. Zero discharge to sewer systems is the only acceptable standard.

Pre-Disposal Handling & Segregation

The most common accident involving nitrile-containing waste is inadvertent mixing with acidic waste streams (e.g., acid digests, cleaning solutions).[1]

The "No-Acid" Rule[1][7]
  • Mechanism of Danger: Under acidic conditions, the nitrile group can hydrolyze or displace to form hydrogen cyanide gas.[7]

    
    
    
  • Protocol: Never place 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in a container designated for "Acidic Waste" or "Oxidizing Acids" (like Chromic acid).[1]

Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.

  • Liquid Waste (Solutions): If the compound is dissolved in solvents (e.g., DMSO, Methanol), use an "Organic Solvent - Non-Halogenated" carboy.[1]

    • Exception: If dissolved in Dichloromethane (DCM), use "Organic Solvent - Halogenated" .[1]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance
  • Context: Expired shelf-life or surplus synthesis material.[1]

  • Transfer: Move the solid into a clear, sealable polyethylene bag (primary containment).

  • Secondary Containment: Place the sealed bag into a screw-top HDPE waste jar.

  • Labeling: Apply a hazardous waste tag immediately.

    • Chemical Name: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.[1][8][9]

    • Constituents: 100%.

    • Hazard Checkboxes: Toxic, Irritant.[2][6]

  • Storage: Store in a satellite accumulation area (SAA) away from acids until pickup.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)
  • Context: Filtrates remaining after crystallization.

  • pH Check: Verify the solution pH is neutral or basic (

    
    ).
    
    • Action: If acidic, carefully neutralize with Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent container pressurization or HCN generation.
      
  • Solvent Compatibility: Pour into the appropriate organic solvent waste carboy (Halogenated vs. Non-Halogenated).

  • Log Entry: Record the estimated mass of the nitrile compound added to the carboy on the waste log.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Segregation: Do not mix with regular trash.

  • Collection: Place nitrile gloves, paper towels, and weigh boats into a dedicated "Solid Hazardous Waste" bucket lined with a thick (6-mil) yellow or red biohazard-style bag.

  • Disposal: Seal the bag and box it for high-temperature incineration .

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process to prevent incompatible mixing.

DisposalWorkflow Start Waste Material: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile StateCheck Physical State? Start->StateCheck Solid Pure Solid / Debris StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid BinSolid Container: HDPE Jar Label: 'Toxic Solid' Solid->BinSolid AcidCheck Is Solution Acidic? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 (Target pH > 7) AcidCheck->Neutralize Yes (Risk of HCN) SolventCheck Solvent Type? AcidCheck->SolventCheck No Neutralize->SolventCheck BinHalo Container: Halogenated Organic (Red Can) SolventCheck->BinHalo Contains DCM/Chloroform BinNonHalo Container: Non-Halogenated (White/Blue Can) SolventCheck->BinNonHalo DMSO/Methanol/Ethyl Acetate Final Final Disposal: High-Temp Incineration BinSolid->Final BinHalo->Final BinNonHalo->Final

Caption: Operational workflow ensuring segregation from acids and correct waste stream selection.

Emergency Response: Spills

If a spill occurs during transport to the waste area:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is visible, clear the area to prevent inhalation.

  • PPE: Don double nitrile gloves, safety goggles, and a P100 particulate respirator (if powder).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do NOT use acidic absorbents. [10]

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as hazardous waste.

References

  • Fluorochem. (2025).[4][5][11] Safety Data Sheet: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. Retrieved from [1]

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chemical Datasheet: Nitriles. CAMEO Chemicals. Retrieved from [1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [1]

  • ChemicalBook. (2025).[4][11] 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile Product Properties. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.